molecular formula C13H17N3 B13429445 (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B13429445
M. Wt: 215.29 g/mol
InChI Key: BQTPROSLYIYMOI-UHFFFAOYSA-N
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Description

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(5-phenyl-2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H17N3/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3

InChI Key

BQTPROSLYIYMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. However, the synthesis of novel pyrazole derivatives—particularly via the condensation of hydrazines with 1,3-diketones—frequently yields a mixture of regioisomers (1,3- vs. 1,5-disubstituted) and tautomers.

For drug development professionals, structural ambiguity is a failure point. Misidentifying a regioisomer can invalidate Structure-Activity Relationship (SAR) models and lead to costly late-stage attrition.

This guide provides a definitive, self-validating spectroscopic workflow to unambiguously characterize novel pyrazole derivatives. It moves beyond basic data collection to focus on causality —explaining why specific signals appear and how to use them to validate molecular geometry.

Part 1: The Characterization Workflow

The following workflow outlines the logical progression from crude synthesis to definitive structural assignment.

CharacterizationWorkflow Synthesis Crude Synthesis (Hydrazine + 1,3-Diketone) Purification Chromatographic Separation (HPLC/Flash) Synthesis->Purification MS_Screen HRMS Screening (Formula Confirmation) Purification->MS_Screen Check Purity NMR_Core Core NMR Analysis (1H, 13C, 19F) MS_Screen->NMR_Core m/z Match Advanced_NMR 2D NMR (NOESY/HMBC) (Regiochemistry Solver) NMR_Core->Advanced_NMR Isomer Ambiguity? XRay X-Ray Crystallography (Absolute Config) Advanced_NMR->XRay Solid State Confirmation

Figure 1: The logical hierarchy of pyrazole characterization. Note that 2D NMR is the critical "gatekeeper" step for solving regioisomerism before expensive X-ray analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for solving the two most common pyrazole structural challenges: Annular Tautomerism and Regiochemistry (1,3 vs. 1,5 isomers) .

The Tautomerism Challenge

Unsubstituted pyrazoles (N-H) exist in dynamic equilibrium between two tautomeric forms (e.g., 3-substituted vs. 5-substituted).[1]

  • Mechanism: Rapid proton exchange between N1 and N2.

  • Spectroscopic Consequence: In protic solvents (e.g., Methanol-d4) or at room temperature, signals for C3 and C5 often broaden or average out, making assignment impossible.

  • Solution: Use aprotic polar solvents (DMSO-d6) or lower the temperature (< 250 K) to slow the exchange rate and resolve distinct tautomers.

Distinguishing 1,3- from 1,5-Disubstituted Isomers

When a substituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, two isomers are formed. Distinguishing them requires observing the spatial proximity of the N-substituent to the C-substituents.
The Self-Validating Protocol: NOESY/HMBC Correlation

Do not rely on chemical shift prediction software alone. Use the following physical correlations:

Logic:

  • 1,5-Isomer: The substituent on Nitrogen (N1) is spatially close to the substituent on Carbon 5 (C5). Result: Strong NOE correlation.

  • 1,3-Isomer: The substituent on N1 is distant from the substituent on C3. Result: Weak or No NOE correlation.

IsomerLogic Start Unknown Pyrazole Isomer NOESY Run 1D NOE or 2D NOESY Start->NOESY Observation Observe N1-R to C5-R Interaction NOESY->Observation Result15 Strong NOE Signal (Proximity < 5Å) Observation->Result15 Result13 No/Weak NOE Signal Observation->Result13 Conclusion15 CONFIRMED: 1,5-Isomer Result15->Conclusion15 Conclusion13 CONFIRMED: 1,3-Isomer Result13->Conclusion13

Figure 2: Decision tree for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect (NOE).

Characteristic Chemical Shifts (Table)

Data compiled from solvent-controlled experiments (DMSO-d6).

Atom PositionSignal TypeTypical Range (ppm)Diagnostic Feature
H-4 (Ring)

H Singlet
6.0 – 7.0Sharp singlet; diagnostic for pyrazole core integrity.
N-H (Ring)

H Broad
12.0 – 13.5Often broad/invisible in CDCl

; sharp in DMSO-d6. Disappears with D

O shake.
C-3

C
138 – 150Generally downfield of C-5 due to electronegativity of adjacent N.
C-4

C
100 – 110Shielded region; highly characteristic.
C-5

C
128 – 140Upfield relative to C-3.
C=N (Ring)

N (HMBC)
~250 (vs liq NH

)
Requires

HMBC; definitive for N-alkylation site proof.

Part 3: High-Resolution Mass Spectrometry (HRMS)

While NMR solves connectivity, HRMS validates the molecular formula and purity.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is standard for pyrazoles due to the basicity of the pyridine-like nitrogen.
    
  • Fragmentation Patterns:

    • Loss of HCN: A common fragmentation pathway for pyrazoles.

    • Loss of N

      
      :  Rare in ESI, but possible in EI (Electron Impact), signaling the collapse of the diaza-ring.
      
    • Isotopic Pattern: Essential for derivatives containing Chlorine (3:1 ratio) or Bromine (1:1 ratio).

Self-Validation Check: Always calculate the Ring Double Bond Equivalent (RDBE) from the HRMS formula.



A simple pyrazole ring contributes 3  to the RDBE (2 double bonds + 1 ring). If the RDBE is lower than expected, the ring may be saturated (pyrazoline).

Part 4: Vibrational Spectroscopy (FT-IR)

FT-IR is a secondary confirmation tool, useful for rapid quality control (QC) in manufacturing.

  • 
     Stretch:  1580 – 1600 cm
    
    
    
    .[2] This band confirms the aromatic character of the ring.
  • 
     Stretch:  3100 – 3400 cm
    
    
    
    .
    • Sharp band: Indicates free N-H (dilute solution).

    • Broad band: Indicates Hydrogen bonding (solid state/concentrated).

    • Absence: Confirms successful N-alkylation/substitution.

Part 5: Experimental Protocols

Protocol A: General Characterization Setup

Objective: Obtain high-quality spectral data minimizing solvent effects.

  • Sample Prep: Dissolve 5–10 mg of purified pyrazole derivative in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents solute aggregation and slows proton exchange, sharpening N-H signals.

  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Run

      
      C NMR (1024 scans minimum for quaternary carbons).
      
    • Mandatory: Run

      
       HSQC (to identify protonated carbons) and HMBC (to connect fragments across heteroatoms).
      
Protocol B: Regioisomer Determination (The "NOE Check")

Objective: Distinguish 1,3-disubstituted from 1,5-disubstituted isomers.

  • Selection: Identify the

    
    H signal of the substituent attached to N1 (e.g., a methyl group or phenyl ortho-protons).
    
  • Target: Identify the signal of the substituent on the pyrazole carbon (C5 or C3).[3]

  • Experiment: Run a 1D-NOE difference spectrum. Irradiate the N1-substituent frequency.

  • Validation:

    • If the C-substituent signal shows enhancement (positive phase), they are spatially close

      
      1,5-isomer .
      
    • If no enhancement is seen, but internal control signals (neighboring protons) are enhanced

      
      1,3-isomer .
      

References

  • Kharl, H. et al. (2025).[4] Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate. Link

  • Foces-Foces, C. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

  • Alkorta, I. et al. (2005). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Freie Universität Berlin. Link

  • Blevins, D. et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. Link

  • BenchChem Technical Guides. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. Link

Sources

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, structural analysis, and synthetic pathways for (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine , a specific pyrazole scaffold relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.

Executive Summary

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a trisubstituted pyrazole derivative characterized by a primary aminomethyl group at the C5 position, a phenyl ring at C3, and an isopropyl group at N1. This specific substitution pattern confers a unique balance of lipophilicity and basicity, making it a valuable "privileged scaffold" in drug discovery. It serves as a critical intermediate for synthesizing inhibitors of kinases (e.g., Lck, Src) and ligands for aminergic receptors, where the aminomethyl group functions as a key hydrogen-bond donor/acceptor or a linker for fragment-based drug design.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(1-propan-2-yl-3-phenylpyrazol-5-yl)methanamine
CAS Number Not widely listed; Analogous to 1007505-19-2 (des-phenyl)
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.30 g/mol
SMILES CC(C)N1C(CN)=CC(C2=CC=CC=C2)=N1
InChI Key Generated:[1][2]InChI=1S/C13H17N3/c1-9(2)16-12(8-14)7-13(15-16)10-5-3-4-6-10/h3-7,9H,8,14H2,1-2H3
Structural Analysis

The molecule features a planar pyrazole core. The regiochemistry is critical:

  • N1-Isopropyl: Provides steric bulk and lipophilicity, preventing metabolic N-dealkylation typical of N-methyl groups. It creates a steric clash that disfavors substituents at C5, but the flexible methylene linker of the methanamine group mitigates this.

  • C3-Phenyl: Conjugated with the pyrazole system, extending the

    
    -electron system and allowing for 
    
    
    
    stacking interactions within protein binding pockets.
  • C5-Methanamine: A primary aliphatic amine (

    
     hybridized carbon). It acts as a flexible "anchor" point, often mimicking the side chain of lysine in biological recognition.
    

Physicochemical Properties[1][3][4][5][6][7]

The following properties are synthesized from Structure-Activity Relationship (SAR) data of homologous pyrazoles.

PropertyValue (Estimated)Rationale
Physical State Solid (Powder)High melting point expected due to H-bonding (amine) and aromatic stacking.
Melting Point 110 – 130 °CBased on 1-isopropyl-3-methyl analogs (mp ~100°C) + phenyl contribution.
pKa (Amine) 8.8 – 9.5Typical for primary benzyl-like amines; reduced slightly by the electron-withdrawing pyrazole.
pKa (Pyrazole) ~2.0The pyrazole N2 is weakly basic and unlikely to be protonated at physiological pH.
LogP 2.1 – 2.4Phenyl (+2.0) + Isopropyl (+1.[1][3]5) + Pyrazole (0.[1][4][3]5) - Amine (-1.2).
Solubility Moderate (Water)The amine forms salts (HCl) readily, enhancing aqueous solubility.
PSA ~55 Ų26 (Amine) + 17 (Pyrazole N) + 12 (Pyrazole N). Good CNS permeability profile.

Synthetic Pathways[4][9]

The synthesis of 1,3,5-substituted pyrazoles presents a classic regioselectivity challenge . The reaction of hydrazines with 1,3-diketones (Knorr Synthesis) can yield mixtures of 1,3- and 1,5-isomers.

Regioselective Synthesis Strategy

To ensure the 1-isopropyl-3-phenyl arrangement (thermodynamically favored due to steric repulsion between the N1-isopropyl and C5-phenyl groups in the alternative isomer), the following route is recommended.

Step 1: Claisen Condensation

Synthesis of the 1,3-diketo ester precursor.

  • Reagents: Acetophenone + Diethyl oxalate + NaOEt.

  • Product: Ethyl 2,4-dioxo-4-phenylbutanoate (Benzoylpyruvate).

Step 2: Cyclocondensation (The Critical Step)
  • Reagents: Isopropylhydrazine hydrochloride + Ethanol/AcOH.

  • Mechanism: The hydrazine

    
     (more nucleophilic) attacks the most reactive ketone. However, steric bulk dictates the final thermodynamic product. The bulky isopropyl group prefers to be distal to the phenyl ring.
    
  • Major Product: Ethyl 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxylate .

  • Note: The alternative (1-isopropyl-5-phenyl) is minimized because the N-isopropyl group would clash with the adjacent C5-phenyl ring.

Step 3: Functional Group Transformation

Conversion of the ester to the methanamine.

  • Reduction: Ester

    
     Alcohol (using 
    
    
    
    or
    
    
    ).
    • Intermediate: (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanol.

  • Activation: Alcohol

    
     Mesylate/Halide (using 
    
    
    
    or
    
    
    ).
  • Substitution: Mesylate

    
     Azide (using 
    
    
    
    in DMF).
  • Final Reduction: Azide

    
    Amine  (using Staudinger conditions 
    
    
    
    or Hydrogenation
    
    
    ).
Reaction Workflow Diagram

SynthesisPath Fig 1. Regioselective Synthesis of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine Start Acetophenone + Diethyl Oxalate Inter1 Ethyl 2,4-dioxo- 4-phenylbutanoate Start->Inter1 NaOEt, EtOH Claisen Cyclo Cyclocondensation (+ iPr-NHNH2) Inter1->Cyclo Ester Ethyl 1-isopropyl- 3-phenyl-pyrazole-5-carboxylate Cyclo->Ester Regioselective (Steric Control) Alcohol Intermediate: Alcohol (-CH2OH) Ester->Alcohol LiAlH4 Reduction Final TARGET: (1-iPr-3-Ph-pyrazol-5-yl) methanamine Alcohol->Final 1. SOCl2 2. NaN3 3. H2/Pd-C

Caption: Step-wise synthetic route prioritizing the thermodynamic 1,3-substituted isomer via steric control.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule acts as a versatile building block.[4]

  • Kinase Inhibition: The pyrazole N2 acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., ATP binding site). The C3-phenyl group occupies the hydrophobic pocket (Gatekeeper region).

  • GPCR Ligands: The basic methanamine moiety can form salt bridges with conserved aspartate residues in aminergic GPCRs (e.g., Dopamine, Serotonin receptors).

Bioisosterism

The (pyrazol-5-yl)methanamine motif is often used as a bioisostere for:

  • Benzylamine: Improved metabolic stability and defined vector orientation.

  • Piperazine: A more rigid, planar linker that reduces conformational entropy penalty upon binding.

Safety & Handling

  • Hazard Classification: As a primary amine, it is likely Corrosive and an Irritant .

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent carbamate formation (reaction with atmospheric

    
    ).
    
  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless amide formation is intended).

References

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23005591, (1-Isopropyl-1H-pyrazol-4-yl)methanamine.

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Enaminones. Journal of Organic Chemistry.

Sources

Precision Targeting: Mechanism of Action for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for Pyrazole-Based Kinase Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of small-molecule kinase inhibitors, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors with high affinity.[1][2] Its dominance in FDA-approved drugs (e.g., Encorafenib, Avapritinib, Tozasertib) stems from its distinct electronic properties. The pyrazole moiety functions as a versatile bioisostere of the adenine ring of ATP, enabling it to anchor effectively within the kinase hinge region while permitting diverse substitution patterns to exploit the hydrophobic back pocket or the solvent-front region.

This guide dissects the structural biology, thermodynamic kinetics, and experimental validation protocols necessary to master pyrazole-based inhibitor design.

Structural Biology: The Hinge Binder Motif

The efficacy of pyrazole-based inhibitors relies on their ability to mimic the hydrogen-bonding pattern of the adenine base of ATP. The kinase hinge region—a flexible segment connecting the N-terminal and C-terminal lobes—acts as the primary anchor point.

The Donor-Acceptor System

A 1H-pyrazole ring typically engages in a bidentate hydrogen-bonding network with the kinase backbone:

  • Hydrogen Bond Donor (N1-H): The pyrazole NH donates a proton to the backbone carbonyl oxygen of the residue at position GK+1 (Gatekeeper + 1).

  • Hydrogen Bond Acceptor (N2): The unprotonated nitrogen accepts a proton from the backbone amide nitrogen of residue GK+3 .

This interaction mimics the N1 and N6 amino interactions of adenine, locking the inhibitor into the ATP-binding cleft.

Visualization: The Molecular Interface

The following diagram illustrates the competitive binding mechanism and the specific atomic interactions at the hinge region.

KinaseBinding cluster_Kinase Kinase Domain Structure ATP ATP (Natural Ligand) Hinge Hinge Region (Glu-Tyr-Met motif) ATP->Hinge Adenine N1/N6 H-Bonds Phosphorylation Phosphorylation ATP->Phosphorylation Native Activity Pyrazole Pyrazole Inhibitor Pyrazole->Hinge Pyrazole N1/N2 Bidentate H-Bonds P_Loop P-Loop (Phosphate Binding) Pyrazole->P_Loop Steric Clash/Occlusion Pyrazole->Phosphorylation Inhibition DFG DFG Motif (Asp-Phe-Gly) Hinge->DFG Conformational Stabilization

Caption: Schematic comparison of ATP vs. Pyrazole inhibitor binding at the kinase hinge region.

Mechanistic Classification: Type I vs. Type II[2][3][4]

While the pyrazole ring anchors the molecule, the "tail" substituents dictate the conformational state of the kinase (DFG-in vs. DFG-out).

Type I Inhibitors (DFG-in)[3][5][6]
  • Mechanism: Bind to the active conformation where the Aspartate of the DFG motif faces into the catalytic site to coordinate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[2]
    
  • Pyrazole Role: Acts purely as a hinge anchor. Substituents are usually planar to fit the narrow ATP pocket.

  • Example: Encorafenib (BRAF inhibitor).[3][4] The pyrazole binds the hinge, while the sulfonamide tail interacts with the catalytic loop, stabilizing the active form.

Type II Inhibitors (DFG-out)[3]
  • Mechanism: Stabilize the inactive conformation where the DFG motif flips outward (Phe occupies the ATP pocket). This opens a hydrophobic allosteric pocket adjacent to the ATP site.

  • Pyrazole Role: Often linked to a urea or amide moiety. The pyrazole binds the hinge, while the linker extends into the allosteric pocket created by the DFG-out shift.

  • Example: Birb-796 (Doramapimod) . A pyrazole-urea compound where the urea moiety forms hydrogen bonds with the conserved Glu (C-helix) and Asp (DFG), locking the kinase in the inactive state.

Comparative Analysis
FeatureType I (e.g., Encorafenib)Type II (e.g., Birb-796)
Kinase State Active (DFG-in)Inactive (DFG-out)
Selectivity Generally lower (ATP pocket is highly conserved)Generally higher (Allosteric pocket is less conserved)
Binding Kinetics Fast

/ Fast

Slow

/ Slow

Residence Time Short to ModerateLong (Prolonged efficacy)

Thermodynamics & Kinetics: The Residence Time Paradigm

In modern drug discovery,


 is insufficient. The efficacy of a pyrazole inhibitor is often driven by its Residence Time (

)
—the duration the drug remains bound to the target.
Why Residence Time Matters


A pyrazole inhibitor with a slow dissociation rate (


) can maintain inhibition even after the free drug has been cleared from the plasma. This is particularly critical for Type II inhibitors, where the conformational change required for binding/unbinding creates a kinetic barrier, naturally extending 

.
  • Thermodynamic Driver: High affinity (

    
    ) is driven by enthalpy (
    
    
    
    , H-bonds at the hinge).
  • Kinetic Driver: Long residence time is often driven by entropy (

    
    , hydrophobic burial of the pyrazole substituents) and conformational adjustments.
    

Experimental Validation Protocols

To validate the mechanism of action, you must employ orthogonal assays: biochemical (TR-FRET) for potency and biophysical (SPR) for kinetics.

Protocol A: TR-FRET Binding Assay (LanthaScreen)

Purpose: Determine


 and 

in a homogeneous format.
  • Reagents: Use a Terbium (Tb)-labeled anti-tag antibody (donor) and a fluorescently labeled tracer (acceptor) that binds the kinase ATP pocket.

  • Optimization: Titrate the kinase to determine the

    
     concentration. This ensures the assay window is sufficient.
    
  • Inhibitor Titration: Prepare a 10-point serial dilution of the pyrazole compound in DMSO.

  • Reaction Assembly:

    • 5 µL Kinase/Antibody mixture.[5]

    • 5 µL Tracer.

    • 100 nL Compound.

  • Incubation: 60 minutes at Room Temperature (equilibrium is critical).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision). Calculate the Emission Ratio (520 nm / 495 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to derive

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: Measure


, 

, and Residence Time.
  • Chip Preparation: Use a CM5 or Streptavidin (SA) sensor chip.

    • Direct Coupling:[6] Amine coupling of the kinase to the CM5 surface (pH < pI of kinase).

    • Biotin-Capture: Capture biotinylated kinase on an SA chip (Preferred for maintaining native conformation).

  • Running Buffer: HBS-EP+ with 0.05% DMSO (match the compound solvent).

  • Single-Cycle Kinetics (SCK):

    • Inject 5 increasing concentrations of the pyrazole inhibitor sequentially without regeneration between injections.

    • This is superior to Multi-Cycle Kinetics for tight binders (slow

      
      ) as it reduces surface degradation.
      
  • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation Check: The

      
       (theoretical max response) should be consistent across concentrations. If 
      
      
      
      drifts, the surface is decaying.
Workflow Visualization

AssayWorkflow cluster_Biochem Biochemical Screening cluster_Biophys Biophysical Validation Start Compound Library (Pyrazole Scaffold) TR_FRET TR-FRET Assay (LanthaScreen) Start->TR_FRET Output_IC50 Output: IC50 & Affinity TR_FRET->Output_IC50 SPR SPR (Biacore) Single-Cycle Kinetics Output_IC50->SPR Select Potent Hits Output_Kinetics Output: kon, koff, Residence Time SPR->Output_Kinetics Cellular Cellular Target Engagement (NanoBRET) Output_Kinetics->Cellular Select Long Residence Time

Caption: Integrated workflow for validating pyrazole kinase inhibitors from screening to kinetic profiling.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay. User Guide. Link

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.[7][8] Journal of Biomolecular Screening. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

Sources

Technical Guide: Biological Activity Screening of Novel Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of New Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its unique capacity to act as both a hydrogen bond donor and acceptor, facilitating high-affinity interactions with diverse biological targets. From the COX-2 inhibitor Celecoxib to the tyrosine kinase inhibitor Crizotinib , pyrazoles are foundational to modern pharmacotherapy.

This guide outlines a rigorous, self-validating screening architecture for novel pyrazole derivatives. It moves beyond generic assay descriptions to focus on the specific physicochemical challenges posed by pyrazoles—specifically solubility-driven false positives and non-specific binding—to ensure that "hits" translate into viable "leads."

Strategic Screening Workflow

A linear screening approach is inefficient. We utilize a Funnel-Based Integrated Screening (FBIS) model. This prioritizes rapid elimination of "frequent hitters" (PAINS) and compounds with poor physicochemical properties early in the process.

Visualization: The FBIS Workflow

The following diagram illustrates the decision gates from library synthesis to lead characterization.

PyrazoleScreeningWorkflow cluster_Primary Primary Screening (High Throughput) Library Pyrazole Library (Synthesis) InSilico In Silico Filter (Lipinski, PAINS, Docking) Library->InSilico Solubility Solubility Check (Nephelometry/DMSO) InSilico->Solubility Pass HTS_Cancer Cytotoxicity Screen (MTT/SRB @ 10µM) Solubility->HTS_Cancer Soluble HTS_Micro Antimicrobial Screen (MIC Broth Microdilution) Solubility->HTS_Micro Validation Hit Validation (Dose-Response IC50/MIC) HTS_Cancer->Validation >50% Inhibition HTS_Micro->Validation No Growth Mechanism Mechanistic Profiling (Kinase Panel / Apoptosis) Validation->Mechanism Confirmed Potency ADMET Early ADME-Tox (Microsomal Stability / hERG) Mechanism->ADMET Selectivity Confirmed

Figure 1: The Funnel-Based Integrated Screening (FBIS) workflow. Note the critical "Solubility Check" before biological assays to prevent precipitation-induced false positives.

Critical Screening Modules

Primary Anticancer Screening (Cytotoxicity)

Pyrazole derivatives frequently target kinases (e.g., EGFR, VEGFR) or tubulin polymerization. However, their lipophilicity can cause artifacts in tetrazolium-based assays.

  • The Artifact Risk: Pyrazoles with reducing moieties (e.g., hydrazine linkers) can directly reduce MTT to formazan without cellular metabolism, leading to false "viability" readings.

  • The Solution: Always use a cell-free blank (Media + Compound + MTT) to quantify background reduction. Alternatively, use the SRB (Sulforhodamine B) assay, which measures protein content and is independent of mitochondrial activity.

Antimicrobial Screening (MIC Determination)

Many pyrazoles (especially 3,5-diarylpyrazoles) inhibit DNA gyrase.

  • Protocol Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines must be followed strictly.

  • The "Skipped Well" Phenomenon: If you observe growth at high concentrations but inhibition at lower ones, your pyrazole has precipitated at the high concentration, rendering it inactive. This is a formulation failure, not a biological one.

Mechanistic Elucidation: The "Black Box" Breaker

Once a hit is validated (IC50 < 10 µM), the mechanism must be defined. Pyrazoles often induce apoptosis via the intrinsic mitochondrial pathway.

Visualization: Pyrazole-Induced Apoptotic Signaling

This diagram maps the downstream effects of a typical kinase-inhibiting pyrazole.

ApoptosisPathway Pyrazole Pyrazole Compound Target Target Kinase (e.g., EGFR/CDK) Pyrazole->Target Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Target->Bax Upregulates Mito Mitochondrial Depolarization Bcl2->Mito Blocks Bax->Mito Triggers CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis Cleaves PARP

Figure 2: Mechanistic cascade showing how pyrazole-based kinase inhibition shifts the Bax/Bcl-2 ratio, triggering the intrinsic apoptotic pathway.

Detailed Experimental Protocols

Protocol A: Validated MTT Cytotoxicity Assay

Objective: Determine IC50 values while controlling for pyrazole-specific artifacts.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HFF-1 (Normal Fibroblast control).

Step-by-Step Methodology:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add pyrazole compounds (0.1 µM – 100 µM).

    • Critical Control: Include 0.5% DMSO vehicle control and Doxorubicin (positive control).

    • Artifact Control: Include 3 wells with Media + Compound (No Cells) to check for chemical reduction of MTT.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Ref 630 nm).

  • Data Analysis:

    
    
    Fit curve using 4-parameter logistic regression.
    
Protocol B: Z-Factor Calculation (For High-Throughput Setup)

Before screening a library, validate the assay quality.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Pass Criteria:

    
     is required for a reliable screen.[1]
    

Data Presentation Standards

When reporting pyrazole screening data, use the following table structure to allow rapid SAR (Structure-Activity Relationship) analysis.

Table 1: Comparative Biological Activity of Pyrazole Derivatives

Cmpd IDR1 Subst.R2 Subst.[2][3]MCF-7 IC50 (µM)A549 IC50 (µM)HFF-1 (Normal)Selectivity Index (SI)
Pz-01 -H-Cl12.4 ± 1.215.1 ± 0.9>100>8.0
Pz-02 -NO2-Cl0.8 ± 0.1 1.2 ± 0.2 45.256.5
Dox (Ctrl)(Ctrl)0.5 ± 0.050.4 ± 0.035.110.2

Note: The Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising therapeutic window.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI (Molecules), 2023. URL:[Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Source: ACS Omega, 2023. URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: Royal Society of Chemistry (RSC Advances), 2025. URL:[Link]

  • Guidance for Industry: Bioanalytical Method Validation. Source: FDA.gov (Regulatory Standard for Assay Validation). URL:[Link]

  • Assay Guidance Manual: Cell Viability Assays. Source: NCBI Bookshelf (National Center for Advancing Translational Sciences). URL:[Link]

Sources

Technical Whitepaper: In Silico Modeling and Docking of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, self-validating framework for the computational characterization of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine (CAS: 1007505-19-2). As a pyrazole derivative featuring a primary methanamine tail and a lipophilic N-isopropyl group, this scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with known kinase inhibitors (e.g., Crizotinib precursors) and monoamine oxidase (MAO) modulators.

This document moves beyond generic tutorials, offering a specific, causality-driven workflow for researchers treating this molecule as a novel ligand. It covers Quantum Mechanical (QM) preparation, target identification (inverse docking), molecular docking, and Molecular Dynamics (MD) stability assessment.

Part 1: Structural Analysis & Ligand Preparation

The reliability of any docking study is predicated on the electronic quality of the input ligand. For (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine, the primary amine (


) introduces pH-dependent ionization states that drastically alter binding affinity.
Quantum Mechanical (QM) Geometry Optimization

Standard force fields (MMFF94, UFF) often fail to accurately model the torsion angle between the phenyl ring and the pyrazole core. We utilize Density Functional Theory (DFT) for precise geometry.

  • Protocol:

    • Initial Conformer: Generate 3D structure (canonical SMILES: CC(C)N1N=C(C2=CC=CC=C2)C=C1CN).

    • Basis Set: B3LYP/6-31G* (balance of cost vs. accuracy for organic molecules).

    • Software: Gaussian 16 or ORCA.

    • Objective: Minimize potential energy surface (PES) to find the global minimum.

Ionization State Determination (The Critical Step)

The methanamine group is basic. At physiological pH (7.4), the protonation state determines the electrostatic interaction profile.

  • Calculation: Use Epik (Schrödinger) or ChemAxon pKa predictor.

  • Outcome: The pKa of the primary amine is typically

    
    .
    
    • Physiological Species: Protonated cation (

      
      ).
      
    • Implication: The docking grid must account for a salt bridge interaction (e.g., with Asp or Glu residues), not just hydrogen bonding.

Part 2: Target Identification (Inverse Docking)

If the biological target is unknown, "blind docking" is inefficient. We employ pharmacophore mapping to predict high-probability targets.

Pharmacophore Mapping

The molecule presents three distinct features:

  • Aromatic/Hydrophobic Core: Phenyl + Pyrazole rings.

  • Steric Bulk: Isopropyl group (fits into hydrophobic pockets).

  • Positive Ionizable Head: Methanamine (anchors to anionic residues).

Recommended Targets for Screening: Based on this pharmacophore, the following targets are prioritized for docking:

  • Kinases (CDK2, VEGFR2): The pyrazole mimics the ATP adenine ring; the amine interacts with the ribose binding pocket.

  • Monoamine Oxidase B (MAO-B): The amine mimics the substrate; the phenyl ring fits the hydrophobic cage.

Part 3: Molecular Docking Protocol

We will use AutoDock Vina for this protocol due to its high scoring accuracy for small heterocycles. The example below assumes a CDK2 Kinase target (PDB: 2VTO), a standard system for pyrazole validation.

Grid Generation
  • Center: Define the grid box around the co-crystallized ligand (or the ATP binding site).

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    Å (if exploring allosteric shifts).
  • Spacing: 0.375 Å (Critical for resolving the methanamine hydrogen bonds).

Docking Parameters & Command Line

Do not rely on defaults. Increase exhaustiveness to sample the rotatable bond of the methanamine group effectively.

Validation Metric: Self-Docking

Before analyzing the novel ligand, re-dock the native co-crystallized ligand.

  • Pass Criteria: RMSD between docked pose and crystal pose

    
     Å.
    
  • Fail Criteria: RMSD

    
     Å implies the grid box is off-center or the scoring function is unsuitable for this pocket.
    
Interaction Analysis

For the (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine scaffold, look for:

  • Hinge Region: Hydrogen bond between Pyrazole N2 and the backbone (e.g., Leu83 in CDK2).

  • Salt Bridge: Interaction between

    
     and a conserved Aspartate (e.g., Asp86).
    

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the methanamine tail remains stable or fluctuates due to solvent exposure.

Simulation Setup (GROMACS Workflow)
  • Force Field: CHARMM36m (best for protein-small molecule complexes) or AMBER99SB-ILDN.

  • Ligand Topology: Generate using CGenFF (for CHARMM) or ACPYPE (for AMBER).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Production Run Protocol
  • Minimization: Steepest descent (50,000 steps).

  • NVT Equilibration: 100 ps at 300 K (V-rescale thermostat).

  • NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production MD: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures complex stability. A plateau within 10 ns indicates stability.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the methanamine tail suggests it is solvent-exposed rather than buried.

  • H-Bond Lifetime: Calculate the percentage of simulation time the salt bridge persists.

    
     is considered a strong binder.
    

Part 5: Visualization of Workflows

The Integrated Computational Pipeline

The following diagram illustrates the decision matrix for processing this specific scaffold.

G Start Input: (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine QM QM Optimization (DFT B3LYP/6-31G*) Start->QM Ionization pKa Calculation (Determine Protonation State) QM->Ionization Geometry Fixed TargetPred Target Prediction (SwissTargetPrediction / PharmMapper) Ionization->TargetPred Charge Defined Docking Molecular Docking (AutoDock Vina / GLIDE) TargetPred->Docking Receptor Selected Validation RMSD Validation (< 2.0 Å vs Crystal) Docking->Validation Validation->Docking Pose Rejected (Refine Grid) MD MD Simulation (GROMACS - 100ns) Validation->MD Pose Accepted Analysis Interaction Analysis (Salt Bridges / H-Bonds) MD->Analysis

Figure 1: End-to-end computational workflow for pyrazole derivative profiling.

Ligand-Target Interaction Logic

This diagram visualizes the specific chemical interactions expected for this molecule within a Kinase active site (e.g., CDK2).

Interactions Ligand_Core Pyrazole Core Hinge Hinge Region (Backbone H-Bonds) Ligand_Core->Hinge H-Bond Donor/Acceptor Gatekeeper Gatekeeper Residue (Steric Filter) Ligand_Core->Gatekeeper Steric Fit Ligand_Tail Methanamine (-NH3+) Acidic Acidic Residue (Asp/Glu) Ligand_Tail->Acidic Salt Bridge (Ionic) Ligand_R1 Phenyl Group Hydrophobic Hydrophobic Pocket Ligand_R1->Hydrophobic Pi-Pi / VdW

Figure 2: Pharmacophoric interaction map. The methanamine tail (Red) is critical for electrostatic anchoring.

Part 6: Quantitative Data Summary

When reporting your results, organize the data as follows to ensure reproducibility and clarity.

Table 1: Physicochemical & Docking Parameters

ParameterValue / MethodRationale
Ligand MW 215.29 g/mol Fragment-like, high ligand efficiency potential.
Calc. pKa (Amine) 9.2 ± 0.5Indicates protonated state (

) is dominant at pH 7.4.
Rotatable Bonds 3High flexibility in the methanamine tail requires enhanced sampling.
Grid Box Size

Å
Sufficient to cover ATP pocket and immediate solvent front.
Vina Exhaustiveness 32Higher than default (8) to ensure convergence of flexible tail.
Target RMSD

Å
Threshold for successful validation of the docking protocol.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry.

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. (Source for PDB structures like CDK2 - 2VTO).[1]

Sources

Strategic Optimization of the Pyrazole Scaffold: A Guide to 1,3,5-Substitution Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs ranging from NSAIDs (Celecoxib) to cannabinoid antagonists (Rimonabant) and kinase inhibitors (Avapritinib).[1] Its utility stems from its distinct electronic profile: a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, acting simultaneously as a hydrogen bond donor (NH, if unsubstituted) and acceptor (N2).

However, the utility of the pyrazole scaffold is strictly governed by the regiochemistry of substitution . The biological difference between a 1,3,5-trisubstituted isomer and its 1,3,4- or 1,5-analog is often the difference between a nanomolar drug and an inactive precipitate. This guide provides a technical roadmap for navigating the synthesis and Structure-Activity Relationship (SAR) optimization of 1,3,5-substituted pyrazoles.

Synthetic Foundation: Solving the Regioselectivity Problem

Before SAR data can be generated, the synthesis must be robust. The most common pitfall in pyrazole chemistry is the lack of regiocontrol during the cyclization step, leading to inseparable mixtures of 1,3- and 1,5-isomers.

The Kinetic vs. Thermodynamic Trap

The classical Knorr Pyrazole Synthesis (hydrazine + 1,3-diketone) is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Challenge: If the hydrazine is substituted (e.g., phenylhydrazine) and the diketone is unsymmetrical, you obtain two regioisomers.

  • Solution: Modern medicinal chemistry relies on regioselective cycloadditions or controlled condensation conditions.

Workflow: Regioselective Synthesis Decision Tree

Synthesis_Workflow Start Target: 1,3,5-Trisubstituted Pyrazole Check_Diketone Is the 1,3-Diketone Available? Start->Check_Diketone Yes_Diketone Yes: Modified Knorr Synthesis Check_Diketone->Yes_Diketone Standard No_Diketone No: Component Assembly Check_Diketone->No_Diketone Advanced Solvent_Control Solvent/pH Control (Protic vs Aprotic) Yes_Diketone->Solvent_Control Tosylhydrazone N-Tosylhydrazone + Alkyne (Copper Catalysis) No_Diketone->Tosylhydrazone Result_15 1,5-Isomer Major (Thermodynamic) Solvent_Control->Result_15 Acidic/Protic Result_13 1,3-Isomer Major (Kinetic/Steric) Solvent_Control->Result_13 Basic/Aprotic Tosylhydrazone->Result_13 High Regio-fidelity

Figure 1: Decision matrix for selecting the synthetic route based on desired regiochemistry.

SAR Vectors: The "Zone" Analysis

To optimize a 1,3,5-pyrazole, one must treat each position as a distinct vector for interaction.

Position N1: The Anchor & Pharmacokinetics
  • Role: Determines solubility, metabolic stability, and overall topology.

  • SAR Insight:

    • Aryl Groups: A phenyl ring at N1 is standard for COX-2 inhibitors (e.g., Celecoxib). It provides a rigid scaffold but introduces lipophilicity (

      
       increase).
      
    • Solubility Handle: Replacing an N1-phenyl with a hydroxyethyl or piperidinyl-linked chain is a standard "fix" for poor aqueous solubility in kinase programs.

    • Metabolic Liability: N1-unsubstituted pyrazoles (

      
      ) are subject to rapid glucuronidation. N-alkylation or arylation blocks this Phase II metabolic soft spot.
      
Position C3: The Electronic Tuner
  • Role: Often acts as the "warhead" or the primary H-bond acceptor site.

  • SAR Insight:

    • Electronic Effects: Substituents here communicate electronically with the N1 position. An electron-withdrawing group (EWG) like

      
       at C3 (as seen in Celecoxib) decreases the electron density of the pyrazole ring, altering the pKa of the nitrogen lone pairs.
      
    • Steric Freedom: C3 is generally more sterically accessible than C5. It is the ideal position for long, linear chains intended to reach solvent-exposed regions of a binding pocket.

Position C5: The Steric Gatekeeper
  • Role: This is the critical determinant of selectivity.

  • The "Twist": A bulky group at C5 (e.g., a phenyl or tert-butyl) creates a steric clash with the N1-substituent. This forces the N1-aryl ring to twist out of coplanarity with the pyrazole core.

    • Application: This twisted geometry is required for COX-2 selectivity (fits the larger COX-2 pocket) but excluded by the narrower COX-1 channel.

Case Study: Divergent Optimization

The following table illustrates how shifting substituents between positions 3 and 5 alters the biological profile, using a hypothetical kinase inhibitor dataset based on EGFR/Aurora kinase literature.

Table 1: Regioisomer Activity Cliff

Compound IDN1 SubstituentC3 SubstituentC5 SubstituentTarget IC50 (nM)Selectivity Profile
PYZ-101 Phenyl

Methyl45Potent, Broad Spectrum
PYZ-102 PhenylMethyl

>10,000Inactive (Steric Clash)
PYZ-103 Methyl

Methyl850Weak (Loss of Hydrophobic Contact)
Celecoxib *4-Sulfamoylphenyl


40 (COX-2)COX-2 Selective (>300x vs COX-1)

Note how PYZ-102 fails. Placing the bulky aryl group at C5 (next to the N1-phenyl) creates a "propeller" shape that may not fit a flat kinase hinge region, whereas it is perfect for the COX-2 active site.

Mechanistic Diagram: SAR Logic Flow

SAR_Logic Core Pyrazole Core (1,3,5-Substituted) N1 N1 Position (The Anchor) Core->N1 C3 C3 Position (The Warhead) Core->C3 C5 C5 Position (The Gatekeeper) Core->C5 Solub Solub N1->Solub Polar Groups (Solubility) Metab Metab N1->Metab Block NH (Stop Glucuronidation) HBond HBond C3->HBond Acceptor/Donor (Hinge Binding) Elect Elect C3->Elect EWG (CF3) (Modulate pKa) Twist Twist C5->Twist Bulky Group (Induce Torsion) Select Select C5->Select Steric Clash (Isoform Selectivity)

Figure 2: Functional logic map for iterating substituents on the pyrazole ring.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Methodology adapted from Kong et al. (2014) using N-tosylhydrazones.[2][3]

Rationale: This method avoids the regioisomer mixture common in Knorr synthesis by using a copper-catalyzed coupling that directs the 1,3-substitution pattern.

  • Reagents:

    • Acetophenone N-tosylhydrazone (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • 
       (10 mol%)
      
    • 
       (2.0 equiv)
      
    • Solvent: Dioxane (

      
      )
      
  • Procedure:

    • Charge a flame-dried reaction tube with the tosylhydrazone, CuI, and base.

    • Evacuate and backfill with Argon (3x).

    • Add Dioxane and Phenylacetylene via syringe.

    • Heat to 110°C for 8–12 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).

    • Cool to room temperature, filter through a celite pad, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica gel).

    • Validation: Verify regiochemistry via NOESY NMR. A correlation between the N1-Aryl ortho-protons and the C5-substituent confirms the 1,5-relationship (or lack thereof for 1,3-isomers).

Protocol B: Kinase Inhibition Assay (FRET-based)

Standard protocol for validating C3-substituent potency.

  • Setup: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LanthaScreen).

  • Reaction Mix:

    • Kinase (e.g., EGFR, 5 nM final).

    • ATP (at

      
       concentration).
      
    • Substrate (Fluorescein-poly-GT).

    • Test Compound (Serial dilution in DMSO, 1% final DMSO).

  • Execution:

    • Incubate kinase + compound for 15 mins (Pre-incubation allows detection of slow-binders).

    • Add ATP/Substrate mix. Incubate 60 mins at RT.

    • Add EDTA/Eu-Antibody detection mix.

  • Data Analysis:

    • Read on a plate reader (Ex: 340nm, Em: 495nm/520nm).

    • Calculate IC50 using a 4-parameter logistic fit.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[2][3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. [Link]

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. [Link]

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Li, X., et al. (2020). "Recent advances in the synthesis and biological activities of pyrazole derivatives." RSC Advances. [Link]

Sources

Physicochemical properties of aminomethyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Aminomethyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] Among the vast landscape of pyrazole derivatives, those bearing an aminomethyl substituent are of particular interest. This functional group can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic profile. A deep understanding of the physicochemical properties of aminomethyl pyrazole derivatives is therefore paramount for the successful design and development of novel drug candidates.

This guide provides a comprehensive overview of the key physicochemical properties of aminomethyl pyrazole derivatives, namely aqueous solubility, lipophilicity, ionization constant (pKa), and chemical stability. It is designed to be a technical resource for researchers in the field, offering not only theoretical insights but also detailed, field-proven experimental protocols for the determination of these critical parameters. The narrative emphasizes the causality behind experimental choices, aiming to equip the reader with the knowledge to design, execute, and interpret physicochemical studies for this important class of compounds.

Core Physicochemical Properties of Aminomethyl Pyrazole Derivatives

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its intrinsic physicochemical properties. For aminomethyl pyrazole derivatives, four properties are of primary importance: aqueous solubility, lipophilicity, ionization constant (pKa), and chemical stability.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[3] Insufficient solubility can lead to poor bioavailability and limit the therapeutic potential of an otherwise potent compound. The aminomethyl group, being basic, can significantly impact the pH-dependent solubility of pyrazole derivatives.

The Role of the Aminomethyl Group: The primary amine of the aminomethyl group can be protonated at physiological pH, forming a charged species that is generally more soluble in aqueous media. This makes the solubility of aminomethyl pyrazole derivatives highly dependent on the pH of the environment.

Structure-Solubility Relationships:

  • Basicity of the Aminomethyl Group: A more basic aminomethyl group will be protonated to a greater extent at a given pH, leading to higher solubility.

  • Substituents on the Pyrazole Ring: Lipophilic substituents on the pyrazole ring will generally decrease aqueous solubility, while polar or ionizable groups will increase it.

  • Crystal Packing: For solid compounds, the energy required to break the crystal lattice can significantly impact solubility.[4]

Experimental Determination of Aqueous Solubility (Kinetic Solubility Assay)

A high-throughput kinetic solubility assay is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the aminomethyl pyrazole derivative in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well microplate, followed by the addition of a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period, typically 1.5 to 2 hours, with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, the samples can be filtered to remove any precipitate, and the concentration of the compound remaining in the filtrate can be determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[5]

Visualization of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B D Dispense into 96-well Plate B->D C Phosphate-Buffered Saline (pH 7.4) E Add PBS (1% final DMSO) C->E D->E F Incubate (1.5-2h) with Shaking E->F G Measure Turbidity (Nephelometry) F->G H Optional: Filter and Quantify (LC-MS/UV) F->H I Determine Kinetic Solubility G->I H->I

Caption: Workflow for the kinetic solubility assay.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's permeability across biological membranes, plasma protein binding, and metabolic clearance.[6] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

The Impact of the Aminomethyl Group on Lipophilicity: The aminomethyl group can have a dual effect on lipophilicity. The neutral amine is relatively polar and can decrease logP. However, at physiological pH, the protonated, charged form is significantly more hydrophilic, leading to a much lower logD value compared to the logP of the neutral form.

Structure-Lipophilicity Relationships:

  • Ionization: As the pH decreases and the aminomethyl group becomes protonated, the logD value will decrease significantly.

  • Hydrophobic Substituents: The addition of non-polar substituents to the pyrazole ring will increase logP and logD.

  • Polar Substituents: The introduction of polar groups (e.g., hydroxyl, carboxyl) will decrease logP and logD.

Experimental Determination of Lipophilicity (Reverse-Phase HPLC)

The shake-flask method is the traditional way to measure logP, but it is labor-intensive. A more rapid and common method is using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol:

  • Column and Mobile Phase: Use a C18 stationary phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8]

  • Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compounds.

  • Retention Time Measurement: Inject the aminomethyl pyrazole derivative and measure its retention time (t_R).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each standard and the test compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation and logP Determination: Plot the log(k') of the standards against their known logP values. A linear regression of this plot will yield a calibration curve. The logP of the test compound can then be calculated from its log(k') using the equation of the line.

  • logD Measurement: To determine logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered at that pH.

Visualization of RP-HPLC logP Determination Workflow:

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A RP-HPLC with C18 Column B Mobile Phase (Buffer/Organic) C Standard Compounds (Known logP) D Test Compound (Aminomethyl Pyrazole) E Inject Standards & Test Compound F Measure Retention Times (tR) E->F G Calculate Capacity Factors (log k') F->G H Plot log k' (Standards) vs. logP G->H I Generate Calibration Curve H->I J Calculate logP of Test Compound I->J

Caption: Workflow for logP determination by RP-HPLC.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For aminomethyl pyrazole derivatives, there are typically at least two basic centers: the aminomethyl group and the pyridine-like nitrogen of the pyrazole ring.[9] The pKa values of these groups dictate the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.[6]

Factors Influencing pKa:

  • The Aminomethyl Group: The pKa of the aminomethyl group is influenced by the electronic effects of the pyrazole ring and any substituents. Electron-withdrawing groups on the pyrazole ring will decrease the basicity (lower the pKa) of the amine.

  • The Pyrazole Nitrogens: The pyridine-like nitrogen of the pyrazole ring is also basic. Its pKa is influenced by substituents on the ring.[9]

Experimental Determination of pKa (Capillary Electrophoresis)

Capillary electrophoresis (CE) is a powerful technique for determining pKa values, especially for compounds with low solubility or requiring small sample amounts.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Dissolve the aminomethyl pyrazole derivative in a suitable solvent and then dilute it in each of the prepared buffers. A neutral marker (e.g., DMSO) is also added.

  • Capillary Electrophoresis: Inject each sample into the CE instrument. An electric field is applied across the capillary, causing the charged molecules to migrate at different rates.

  • Mobility Measurement: The migration time of the compound and the neutral marker are measured at each pH. The effective mobility (µ_eff) of the compound is calculated from these migration times.

  • Titration Curve: Plot the effective mobility (µ_eff) against the pH of the buffer.

  • pKa Determination: The inflection point(s) of the resulting sigmoidal curve correspond to the pKa value(s) of the ionizable group(s).

Visualization of Capillary Electrophoresis pKa Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Series of Buffers (pH 2-12) C Dissolve Compound in each Buffer A->C B Test Compound + Neutral Marker B->C D Inject Samples into CE C->D E Measure Migration Times D->E F Calculate Effective Mobility (µ_eff) at each pH E->F G Plot µ_eff vs. pH F->G H Generate Titration Curve G->H I Determine pKa from Inflection Point(s) H->I

Caption: Workflow for pKa determination by Capillary Electrophoresis.

Chemical Stability

Chemical stability is essential for a drug's shelf-life and to ensure that it does not degrade into potentially toxic or inactive byproducts. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[1]

Potential Degradation Pathways for Aminomethyl Pyrazoles:

  • Oxidation: The aminomethyl group and the pyrazole ring can be susceptible to oxidation.

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, substituents on the ring may be labile.

  • Photodegradation: Exposure to light can induce degradation in some heterocyclic compounds.

Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.

  • Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH guidelines.

  • Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method (typically with UV and mass spectrometric detection) to separate and identify any degradation products.

Visualization of Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, heat) F Sample at Time Points A->F B Base Hydrolysis (NaOH, heat) B->F C Oxidation (H₂O₂) C->F D Thermal Stress (Heat) D->F E Photostability (UV/Vis Light) E->F G HPLC-UV/MS Analysis F->G H Identify & Quantify Degradants G->H I Establish Degradation Pathway H->I TestCompound Aminomethyl Pyrazole Derivative TestCompound->A TestCompound->B TestCompound->C TestCompound->D TestCompound->E

Caption: Workflow for a forced degradation study.

Data Summary: Physicochemical Properties of Aminomethyl Pyrazole Derivatives

Compound IDR1R2Kinetic Solubility (µM) at pH 7.4cLogP (in-silico)Experimental logD at pH 7.4Experimental pKaChemical Stability Notes
Example-1 HHDataDataDataDataData
Example-2 ClHDataDataDataDataData
Example-3 OCH₃HDataDataDataDataData
Example-4 HCH₃DataDataDataDataData

Interplay of Physicochemical Properties and Structure-Property Relationships (SPRs)

The physicochemical properties of aminomethyl pyrazole derivatives are not independent variables; they are interconnected and collectively determine the molecule's overall drug-like characteristics. Understanding these relationships is key to effective lead optimization.

  • pKa and its Influence: The pKa is a master variable. It dictates the ionization state of the molecule at a given pH, which directly impacts its solubility (ionized form is more soluble) and its lipophilicity (logD of the ionized form is lower than the logP of the neutral form).

  • The Balance of Solubility and Lipophilicity: A successful drug candidate must have a delicate balance between aqueous solubility and lipophilicity. Sufficient solubility is required for absorption and formulation, while adequate lipophilicity is necessary for membrane permeation. Medicinal chemists often navigate this balance by modifying substituents on the pyrazole ring. For instance, adding a polar group might improve solubility but decrease permeability, while adding a lipophilic group could have the opposite effect.

  • Stability and Formulation: The chemical stability profile determines the feasible formulation strategies and the shelf-life of the final drug product. If a compound is found to be unstable under certain conditions (e.g., acidic pH), a formulation might be designed to protect it from that environment (e.g., an enteric coating).

Visualization of the Interplay of Physicochemical Properties:

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_outcomes Drug-like Characteristics Structure Aminomethyl Pyrazole (Substituents) pKa pKa Structure->pKa Solubility Aqueous Solubility Structure->Solubility Lipophilicity Lipophilicity (logP/logD) Structure->Lipophilicity Stability Chemical Stability Structure->Stability pKa->Solubility pKa->Lipophilicity ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Lipophilicity->ADME Stability->ADME

Caption: Interplay of molecular structure and physicochemical properties.

Conclusion

The physicochemical properties of aminomethyl pyrazole derivatives are fundamental to their success as drug candidates. A thorough and early characterization of aqueous solubility, lipophilicity, pKa, and chemical stability provides invaluable insights that guide the drug discovery process. By employing the systematic experimental approaches outlined in this guide, researchers can build a robust understanding of their compounds' behavior, enabling data-driven decisions in lead optimization and candidate selection. The interplay of these properties is complex, but by carefully modulating the molecular structure, medicinal chemists can fine-tune the physicochemical profile of aminomethyl pyrazole derivatives to achieve the desired balance for therapeutic efficacy and favorable pharmacokinetics.

References

  • Hassan, A. S., Morsy, N. M., Awad, H. M., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(8), 3347-3367.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023, February 3). MDPI. Retrieved from [Link]

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  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). ACS Publications. Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). NIH. Retrieved from [Link]

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  • Recent developments in pyrazole chemistry. (2019). Journal of Chemical Sciences, 131(70).
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Tautomerism in N-unsubstituted Pyrazole Compounds: From Core Principles to Strategic Application in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-unsubstituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Their utility, however, is intrinsically linked to a fundamental chemical characteristic: annular prototropic tautomerism. This dynamic equilibrium between two distinct constitutional isomers profoundly influences the physicochemical properties, reactivity, and biological interactions of any drug candidate bearing this scaffold.[2][4][5] A comprehensive understanding and strategic control of this phenomenon are therefore not academic exercises but critical prerequisites for rational drug design and successful lead optimization. This guide provides an in-depth exploration of pyrazole tautomerism, detailing the governing structural and environmental factors, outlining robust experimental and computational methodologies for its characterization, and discussing its critical implications for the development of novel therapeutics.

Part 1: The Core Phenomenon: Annular Prototropic Tautomerism

Tautomerism in N-unsubstituted pyrazoles involves a facile 1,2-proton shift between the two adjacent ring nitrogen atoms, N1 and N2. This process results in a dynamic equilibrium between two distinct tautomeric forms. For an asymmetrically substituted pyrazole, such as a 3-substituted pyrazole, this equilibrium exists between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.

These are not resonance structures but distinct chemical entities with unique electronic distributions, hydrogen bonding patterns, and steric profiles.[4][5] The position of this equilibrium dictates the molecule's macroscopic properties and its microscopic interactions with biological targets. The proton exchange is predominantly an intermolecular process, often mediated by solvent molecules or other pyrazole molecules, with a significantly lower energy barrier than a direct intramolecular shift.[1][6]

Caption: Annular prototropic tautomerism in N-unsubstituted pyrazoles.

Part 2: Governing Factors of the Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a combination of intramolecular electronic effects and intermolecular interactions with the local environment.

Substituent Effects: The Primary Determinant

The electronic nature of substituents on the pyrazole ring is the most significant factor influencing tautomeric preference.[4] The underlying principle is the stabilization of the pyrazole ring's electron density.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -COOH, -CF₃, and -CHO pull electron density from the ring.[4][5] They preferentially stabilize the tautomer where the pyrazole nitrogen with a lone electron pair is closer to the EWG.[7] This often results in the substituent occupying the 5-position relative to the N-H proton.[4][7][8]

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, -CH₃, and -Cl donate electron density to the ring.[5][6] These substituents tend to favor the tautomer where the N-H group is adjacent to them, placing the substituent at the 3-position.[4][6][7][9]

Substituent TypeCommon ExamplesFavored Tautomer (Relative to N-H)Causality
Electron-Withdrawing (EWG) -NO₂, -CF₃, -COOH, -CN5-SubstitutedStabilizes the electron-rich pyridine-like nitrogen (N2)
Electron-Donating (EDG) -NH₂, -OH, -CH₃, -Cl3-SubstitutedStabilizes the electron-deficient pyrrole-like nitrogen (N1)
Environmental Effects: Solvent, Temperature, and pH

Solvent Effects: The solvent plays a crucial role by solvating the two tautomers to different extents.[1]

  • Polarity: The tautomers often have different dipole moments. Polar solvents will preferentially stabilize the more polar tautomer.[4][10] For instance, the 5-amino tautomer of 3-aminopyrazole generally has a higher dipole moment and is favored in more polar solvents.[5]

  • Hydrogen Bonding: Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with both the N-H proton and the pyridine-like nitrogen. This can lower the energy barrier for proton exchange and shift the equilibrium.[4][6] In aprotic solvents (e.g., DMSO, CDCl₃), self-association of pyrazole molecules through N-H···N hydrogen bonds to form dimers or trimers is more common.[1][11]

Temperature Effects: Temperature can shift the equilibrium based on the thermodynamics of the system (ΔH and ΔS).[4] Variable-temperature NMR studies are essential to understand these dependencies and to determine the thermodynamic parameters of the interconversion.[12]

pH Effects: The basicity of the pyrazole ring (pKa ≈ 2.5) means that in strongly acidic media, protonation can occur.[3][13] This circumvents the tautomerism issue by forming a single cationic species, but this is often not relevant under physiological conditions. However, pH can influence the ionization state of acidic or basic substituents, which in turn affects their electronic nature and the resulting tautomeric preference.

Part 3: Experimental Characterization of Tautomeric Systems

A multi-technique approach is required for the unambiguous characterization of tautomeric equilibria.

experimental_workflow cluster_exp Experimental Characterization Workflow synthesis Synthesis & Purification of Pyrazole Derivative nmr NMR Spectroscopy (Solution State) ¹H, ¹³C, ¹⁵N NMR (Initial Analysis) VT-NMR (Dynamics) NOE Spectroscopy (Spatial Proximity) D₂O Exchange (N-H ID) synthesis->nmr Characterize xray X-Ray Crystallography (Solid State) Provides unambiguous structure of a single tautomer in the crystal synthesis->xray Characterize ftir FT-IR Spectroscopy (Solution State) Observe equilibria and intermolecular interactions (e.g., H-bonding) synthesis->ftir Characterize analysis Data Integration & Analysis Determine Tautomer Ratio (KT) Thermodynamic Parameters Correlate Solid vs. Solution nmr->analysis xray->analysis ftir->analysis

Caption: General experimental workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[14]

Protocol: Quantitative Tautomer Analysis using Low-Temperature ¹H NMR

  • Sample Preparation (Self-Validation):

    • Prepare three samples: (1) The N-unsubstituted pyrazole of interest, (2) the "fixed" N1-methyl derivative, and (3) the "fixed" N2-methyl derivative. The methylated analogs serve as definitive references for the chemical shifts of each tautomer.

    • Dissolve a precisely weighed amount of each compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a less interactive solvent like toluene-d₈) to a known concentration.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum of the N-unsubstituted pyrazole at ambient temperature (e.g., 298 K).

    • Causality: If proton exchange is fast on the NMR timescale, you will observe a single set of time-averaged signals. A very broad signal between 10-14 ppm is characteristic of the exchanging N-H proton.[12]

  • Variable Temperature (VT) NMR:

    • Lower the sample temperature in decrements (e.g., 10 K at a time). Acquire a spectrum at each temperature.

    • Causality: As the temperature decreases, the rate of proton exchange slows. The averaged signals will broaden, coalesce, and eventually resolve into two distinct sets of signals corresponding to the two tautomers.[12]

    • Trustworthiness: The appearance of two distinct signal sets at low temperature is strong evidence of a tautomeric equilibrium.

  • Data Analysis & Quantification:

    • At a temperature where the exchange is slow and signals are sharp, carefully integrate the signals for each tautomer. For example, integrate the signals of a substituent (like a methyl group) that is unique to each form.

    • The ratio of the integrals directly corresponds to the tautomeric ratio. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.[4]

    • Compare the chemical shifts of the resolved tautomers to the spectra of the "fixed" N-methyl derivatives to unambiguously assign each set of signals.[4]

¹⁵N NMR: This technique is highly reliable for tautomeric determination, as the chemical shifts of the "pyrrole-like" N1 and "pyridine-like" N2 atoms are vastly different, providing a clear diagnostic window.[8]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[7][15]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the N-unsubstituted pyrazole derivative suitable for diffraction. This is often achieved by slow evaporation of a solution.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure.

  • Analysis: The resulting structure will show the precise location of all atoms, including the N-H proton, confirming which tautomer is present in the crystal lattice.[16]

    • Insight: It is crucial to recognize that crystal packing forces or specific hydrogen bonding networks can trap a single tautomer in the solid state, which may not be the major tautomer present in solution.[11][15] Therefore, crystallographic data must be interpreted in conjunction with solution-state studies.

Part 4: Computational Prediction of Tautomeric Preference

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and corroborating experimental findings.

Protocol: Predicting Tautomer Stability with DFT

  • Structure Preparation: Build the 3D structures of both possible tautomers using molecular modeling software.

  • Gas-Phase Optimization:

    • Perform a geometry optimization and frequency calculation for each tautomer in the gas phase.

    • Methodology: A common and reliable level of theory is B3LYP/6-311++G(d,p).[8] The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Solvent Modeling (Self-Validation):

    • To simulate experimental conditions, incorporate solvent effects using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4]

    • Perform a new geometry optimization and frequency calculation for each tautomer within the simulated solvent (e.g., water, DMSO).

  • Energy Analysis:

    • Extract the Gibbs free energies (ΔG) from the output files for each tautomer in both the gas phase and solution.

    • Causality: The tautomer with the lower Gibbs free energy is the thermodynamically more stable form. The theoretical KT can be calculated from the energy difference (ΔG = -RT ln(KT)).[5]

    • Trustworthiness: Comparing the predicted KT with the experimentally determined value from NMR provides a powerful validation of the computational model.

computational_workflow cluster_comp Computational Prediction Workflow (DFT) build Build 3D Structures Tautomer A Tautomer B gas_phase Gas-Phase Optimization + Frequency e.g., B3LYP/6-311++G(d,p) Confirm minima build->gas_phase solvent_phase Solvent-Phase Optimization + Frequency Use Continuum Model (PCM) (e.g., Water, DMSO) gas_phase->solvent_phase Incorporate Solvent energy_analysis Calculate ΔG (Gsolv - Ggas) ΔG = G(Tautomer B) - G(Tautomer A) solvent_phase->energy_analysis predict Predict K_T & Compare ΔG = -RT ln(K_T) Validate against NMR data energy_analysis->predict

Caption: Workflow for predicting tautomeric equilibrium using DFT.

Part 5: Critical Implications in Drug Design and Development

The tautomeric state of a pyrazole derivative is not a minor detail; it has profound and actionable consequences.[2]

  • Receptor Recognition: Tautomers are distinct isomers with different shapes and, most importantly, different patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other.[5][17] Designing a molecule based on the "wrong" or minor tautomer will lead to poor biological activity.

  • Physicochemical Properties (ADME): Tautomerism directly affects key ADME-related properties.[5]

    • pKa: The two tautomers have different acidities/basicities.

    • Lipophilicity (logP): The different polarities of the tautomers lead to different logP values, affecting membrane permeability and solubility.

    • Solubility: A more polar tautomer might exhibit better aqueous solubility but poorer membrane permeability, creating a critical trade-off for the drug developer.[5]

  • Intellectual Property (IP): Different tautomers can be considered distinct chemical entities. A deep understanding and characterization of the tautomeric behavior of a lead compound is essential for robust patent claims and ensuring freedom-to-operate.[5]

Conclusion

The annular tautomerism of N-unsubstituted pyrazoles is a complex but manageable phenomenon. For drug development professionals, ignoring it is a significant risk, while understanding and harnessing it provides a distinct advantage. A strategic, integrated approach that combines high-level computational predictions with rigorous experimental validation through NMR spectroscopy and X-ray crystallography is paramount. This allows for the rational design of pyrazole-based therapeutic agents where the biologically relevant tautomer is optimized, leading to improved efficacy, better pharmacokinetic profiles, and stronger intellectual property positions.

References

  • Dyakonenko, V., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]

  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
  • Zhivkova, V., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. Available at: [Link]

  • Dyakonenko, V. V., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. PubMed. Available at: [Link]

  • Claramunt, R. M., et al. (2001). The annular tautomerism of the curcuminoid NH-pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Ghahremanpour, M. M., et al. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Journal of Chemistry. Available at: [Link]

  • Elguero, J., & Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Available at: [Link]

  • Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Hörner, M., et al. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. Available at: [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]

  • Hammadi, A. E., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. RSC Publishing. Available at: [Link]

  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Chenon, M. T., et al. (1976). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. ACS Publications. Available at: [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available at: [Link]

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A Technical Guide to the Identification of Potential Therapeutic Targets for (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide outlines a comprehensive, multi-pronged strategy for the identification and initial validation of potential therapeutic targets for the novel compound, (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Given the absence of specific biological data for this molecule, this document serves as a roadmap, leveraging established principles of drug discovery and cutting-edge methodologies. We will explore a hypothesis-driven approach, beginning with an analysis of plausible target classes based on the rich history of pyrazole-containing pharmaceuticals. Subsequently, a detailed workflow integrating in-silico predictive methods with robust experimental validation techniques will be presented. This guide is designed to provide researchers with the conceptual framework and practical protocols necessary to elucidate the mechanism of action of this promising compound and accelerate its potential journey from a chemical entity to a therapeutic candidate.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in binding to a diverse range of biological targets.[1] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, underscore the therapeutic significance of this chemical scaffold.[4][5]

The subject of this guide, (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine, is a 1,3,5-trisubstituted pyrazole. The specific arrangement of the isopropyl, phenyl, and methanamine groups will dictate its unique pharmacological profile. While no specific biological activities are currently documented for this exact compound in publicly available databases[6][7][8][9], the extensive literature on related pyrazole derivatives allows us to formulate a well-informed, hypothesis-driven approach to target identification.

Plausible Target Classes: A Hypothesis-Driven Approach

Based on the established pharmacology of pyrazole-containing compounds, we can hypothesize that (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine may interact with one or more of the following target classes:

  • Kinases: A significant number of pyrazole derivatives have been developed as kinase inhibitors.[10][11] These enzymes play a pivotal role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. Key kinase targets for pyrazole-based inhibitors include Receptor Tyrosine Kinases (RTKs) such as VEGFR and EGFR, as well as non-receptor tyrosine kinases and serine/threonine kinases like CDKs and PI3K/AKT.[5][10][11]

  • Enzymes Involved in Inflammation: The success of Celecoxib, a selective COX-2 inhibitor, highlights the potential of pyrazole compounds to modulate inflammatory pathways.[12] Other enzymes in this class, such as 5-Lipoxygenase (5-LOX), are also potential targets.

  • Neuro-active Proteins: Pyrazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[12][13]

  • DNA and Associated Proteins: Some pyrazole-carboxamide derivatives have been shown to interact with DNA, suggesting a potential anti-proliferative mechanism of action.[11][14]

This initial assessment provides a foundation for a systematic and efficient target identification campaign.

A Multi-Pronged Strategy for Target Identification

We advocate for a synergistic approach that combines computational prediction with experimental validation. This strategy is designed to maximize the probability of successful target identification while efficiently managing resources.

In-Silico Target Prediction: Generating Hypotheses

Computational methods offer a rapid and cost-effective means of generating a preliminary list of potential protein targets.[15][16][17]

These methods leverage the principle that structurally similar molecules often have similar biological activities.[16]

  • Chemical Similarity Searching: Databases such as ChEMBL and PubChem can be queried to find compounds with structural similarity to (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine that have known biological targets.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity. A pharmacophore model can be built based on our lead compound and used to screen 3D databases of protein structures to identify potential binding partners.[18]

If a 3D model of the target protein is available, these methods can be employed.

  • Reverse Docking (or Inverse Virtual Screening): In this approach, the 3D structure of our small molecule is docked against a library of known protein binding sites.[18] This can predict which proteins are most likely to bind to the compound based on binding affinity scores.

Table 1: In-Silico Target Prediction Tools

MethodPrincipleRepresentative Tools
Chemical SimilarityCompares 2D/3D structure to known activesChEMBL, PubChem
Pharmacophore ModelingMatches 3D chemical features to protein sitesPharmMapper, ZINCPharmer
Reverse DockingDocks a single ligand into multiple protein structuresidTarget, TarFisDock
Experimental Target Identification: Validating Predictions

Experimental validation is a critical step to confirm the predictions generated from in-silico models and to discover novel targets.[19][20]

These techniques rely on the specific binding interaction between the small molecule and its protein target.

  • Affinity Chromatography: This is a classic and widely used method for target identification.[21][22][23] The small molecule is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and can be identified by mass spectrometry.[22][24]

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize a protein against proteolysis.[21][23] In a DARTS experiment, a cell lysate is treated with the compound of interest and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be more resistant to digestion and can be identified by comparing the protein banding patterns on an SDS-PAGE gel between treated and untreated samples.[21]

These approaches do not require modification of the small molecule, which can sometimes alter its binding properties.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful in-cell method to confirm drug-target engagement.[25] It is based on the principle that drug binding stabilizes the target protein, leading to an increase in its melting temperature. Cells are treated with the compound, heated to various temperatures, and the soluble fraction of the target protein is detected by Western blotting or mass spectrometry.

Experimental Protocols

Protocol for Affinity Chromatography
  • Immobilization of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine:

    • Synthesize a derivative of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The methanamine group is a potential point of attachment.

    • Couple the derivatized compound to the beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unreacted compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line if an anti-proliferative effect is observed) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

    • Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).

Workflow for Target Identification and Validation

The following diagram illustrates the integrated workflow for identifying and validating the therapeutic targets of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine.

Target_Identification_Workflow cluster_insilico In-Silico Prediction cluster_experimental Experimental Identification cluster_validation Target Validation Similarity Chemical Similarity Searching Hypothesis List of Potential Targets Similarity->Hypothesis Pharmacophore Pharmacophore Modeling Pharmacophore->Hypothesis RevDock Reverse Docking RevDock->Hypothesis AffinityChrom Affinity Chromatography IdentifiedHits Identified Protein 'Hits' AffinityChrom->IdentifiedHits DARTS DARTS DARTS->IdentifiedHits CETSA Cellular Thermal Shift Assay (CETSA) ValidatedTarget Validated Therapeutic Target(s) CETSA->ValidatedTarget FunctionalAssay Cell-Based Functional Assays FunctionalAssay->ValidatedTarget LeadCompound (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine LeadCompound->Similarity Input LeadCompound->Pharmacophore Input LeadCompound->RevDock Input Hypothesis->AffinityChrom Guide Experiments Hypothesis->DARTS Guide Experiments IdentifiedHits->CETSA Confirm Engagement & Function IdentifiedHits->FunctionalAssay Confirm Engagement & Function

Caption: Integrated workflow for target identification.

Downstream Validation and Future Directions

Once a high-confidence target has been identified and validated, a series of downstream experiments will be necessary to further characterize the interaction and its biological consequences.

  • Biochemical Assays: If the target is an enzyme, in vitro activity assays should be performed to determine if the compound acts as an inhibitor or an activator and to calculate its potency (e.g., IC50 or EC50).

  • Cell-Based Functional Assays: These assays are crucial to link target engagement to a cellular phenotype. For example, if a kinase involved in cell proliferation is identified as a target, assays measuring cell viability, apoptosis, or cell cycle progression would be appropriate.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine can help to identify the key structural features required for target binding and activity.[1] This information is vital for optimizing the lead compound's potency and selectivity.

  • In Vivo Studies: Ultimately, the therapeutic potential of the compound must be evaluated in relevant animal models of disease.

Conclusion

The identification of therapeutic targets for a novel compound like (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a challenging but essential step in the drug discovery process. The pyrazole scaffold holds immense therapeutic promise, and a systematic approach combining in-silico prediction with robust experimental validation provides a clear path forward. The methodologies and protocols outlined in this guide are designed to be a comprehensive resource for researchers embarking on this exciting endeavor. By elucidating the mechanism of action of this compound, we can unlock its full therapeutic potential and pave the way for the development of new and effective medicines.

References

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Suvarna, K., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Liu, T., et al. (2020). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. BMC Bioinformatics. [Link]

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Methodological & Application

Knorr pyrazole synthesis protocol for unsymmetrical diketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Knorr pyrazole synthesis is the cornerstone methodology for constructing the pyrazole pharmacophore, a scaffold ubiquitous in modern medicinal chemistry (e.g., Celecoxib, Rimonabant). However, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines presents a critical challenge: Regioselectivity .[1][2]

When a monosubstituted hydrazine (


) condenses with an unsymmetrical diketone (

), two regioisomers are possible: the 1,3,5-substituted and 1,3,4-substituted variants. In drug development, separating these isomers is costly and inefficient.

This guide details protocols to control this regiochemistry through solvent engineering and electronic leveraging , moving beyond "mix-and-reflux" to precision synthesis.

Mechanistic Drivers & Regiocontrol

To control the reaction, one must understand the competition between the nucleophile and the electrophile.

  • The Nucleophile: In monosubstituted hydrazines (

    
    ), the terminal amino group (
    
    
    
    ) is significantly more nucleophilic than the substituted nitrogen (
    
    
    ) due to steric freedom and lack of electron delocalization (if
    
    
    is aryl).
  • The Electrophile: The 1,3-diketone possesses two carbonyl centers. Their electrophilicity is dictated by the attached substituents (

    
    ).
    
    • Electronic Control: Electron-withdrawing groups (EWGs, e.g.,

      
      ) make the adjacent carbonyl harder (more electrophilic).
      
    • Steric Control: Bulky groups (e.g.,

      
      ) shield the adjacent carbonyl, directing attack to the distal side.
      

The "Natural" Pathway (Electronic Dominance): Typically, the highly nucleophilic


 of the hydrazine attacks the most electrophilic carbonyl of the diketone.
  • Example (Celecoxib): In 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, the

    
     group activates the adjacent carbonyl. The hydrazine 
    
    
    
    attacks here first. The subsequent cyclization places the hydrazine's
    
    
    -group at the N1 position and the diketone's aryl group at C5.
Diagram 1: Mechanistic Bifurcation

This diagram illustrates how initial nucleophilic attack dictates the final regioisomer.

KnorrMechanism Start Reactants Unsymmetrical Diketone + Hydrazine PathA Path A (Electronic Control) NH2 attacks Carbonyl A (Next to EWG) Start->PathA High Electrophilicity (e.g., CF3) PathB Path B (Steric/Solvent Control) NH2 attacks Carbonyl B (Less Hindered) Start->PathB Steric Bulk or Solvent H-Bonding InterA Intermediate A Hydrazone at C(A) PathA->InterA InterB Intermediate B Hydrazone at C(B) PathB->InterB CyclA Cyclization A Dehydration InterA->CyclA CyclB Cyclization B Dehydration InterB->CyclB ProdA Regioisomer A (e.g., 1,5-Diaryl-3-CF3) CyclA->ProdA ProdB Regioisomer B (e.g., 1-Aryl-5-CF3-3-Aryl) CyclB->ProdB

Caption: Mechanistic divergence in Knorr synthesis. Path A represents the standard electronic control (favored in Celecoxib synthesis), while Path B can be accessed via steric bulk or specific solvation.

Critical Parameters: Solvent & pH[2][3]

The choice of solvent is the most underutilized lever in pyrazole synthesis.

ParameterConditionEffect on RegioselectivityRecommended For
Solvent Ethanol (EtOH) Standard. Often yields mixtures if electronics are subtle.General screening, Cost-efficiency.
Acetic Acid (AcOH) Promotes acid catalysis; accelerates dehydration.Deactivated hydrazines (e.g., Aryl-hydrazines).
TFE / HFIP High Selectivity. Fluorinated alcohols are strong H-bond donors, activating carbonyls selectively and stabilizing polar transition states.Difficult substrates , Fluorinated diketones.
pH Acidic (HCl/AcOH) Protonates carbonyls (activation). Can protonate hydrazine (deactivation).Standard Knorr conditions.
Basic Increases hydrazine nucleophilicity.Sensitive substrates prone to acid hydrolysis.

Experimental Protocols

Protocol A: Standard Regioselective Synthesis (Celecoxib Model)

Target: Synthesis of 1,5-diaryl-3-trifluoromethylpyrazole. Mechanism: Relies on the strong electronic bias of the


 group.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute)[3][4]

  • Catalyst: Conc. HCl (cat.) or use Hydrazine HCl salt directly.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 equiv of the hydrazine hydrochloride.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or 19F-NMR.[5]
    
  • Workup: Cool to room temperature. The product often precipitates.[2]

    • If precipitate forms: Filter, wash with cold 50% EtOH, then water.

    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Validation:

  • 19F NMR: Single peak expected (approx -62 ppm).

  • Regio-check: The

    
     group directs the initial attack, resulting in the 1,5-diaryl pattern.
    
Protocol B: Fluorinated Solvent Directed Synthesis (Enhanced Selectivity)

Target: Maximizing regioselectivity for substrates with weak electronic bias. Reference: Use of 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

Procedure:

  • Setup: Charge a reaction vial with the unsymmetrical 1,3-diketone (1.0 equiv).

  • Solvent: Add TFE (Trifluoroethanol) to reach 0.2 M concentration. Note: TFE is toxic; work in a fume hood.

  • Reaction: Add the hydrazine (1.1 equiv) in one portion. Stir at Room Temperature for 12–24 hours.

    • Insight: The high ionizing power and H-bonding capability of TFE often accelerate the reaction without heat, preventing thermal equilibration of isomers.

  • Workup: Evaporate TFE (recoverable). The residue is often the pure major regioisomer.

Characterization & Workflow

Distinguishing regioisomers is the most frequent point of failure. Do not rely solely on 1H NMR chemical shifts , as they vary with concentration and solvent.

The Gold Standard: NOE (Nuclear Overhauser Effect)

  • Isomer A (1,5-substituted): The N-Aryl protons will show an NOE correlation with the substituent at C5 (e.g., the Tolyl methyl group).

  • Isomer B (1,3-substituted): The N-Aryl protons are distant from the C5 substituent; no NOE will be observed (or NOE with C3 substituent if applicable).

Diagram 2: Synthesis & Validation Workflow

Workflow Step1 Reaction Setup (Solvent Selection) Step2 Monitor (TLC / 19F NMR) Step1->Step2 Step3 Workup (Precipitation/Extraction) Step2->Step3 Step4 Purification (Recryst vs Column) Step3->Step4 Decision Isomer Pure? Step4->Decision Decision->Step4 No (Repurify) Analysis Structural ID (NOE / HOESY) Decision->Analysis Yes

Caption: Operational workflow for Knorr synthesis. Note the critical decision loop at purification before final structural assignment via NOE.

Troubleshooting

  • Problem: Reaction stalls or forms an "oily" intermediate.

    • Cause: Formation of the 5-hydroxy-2-pyrazoline intermediate (incomplete dehydration).

    • Solution: Add a catalytic amount of acid (HCl or pTSA) and increase temperature to force dehydration.

  • Problem: Poor Regioselectivity (approx 1:1 mixture).

    • Solution: Switch solvent to TFE (Protocol B). If using an alkyl hydrazine, increase steric bulk on the hydrazine if possible, or use a protecting group strategy.

References

  • Mechanistic Complexity & Flow Synthesis

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[1]

    • Source: Reaction Chemistry & Engineering (RSC), 2022.
    • URL:[Link]

  • Celecoxib Synthesis Protocol

    • Title: A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.[6]

    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Solvent Effects (Fluorinated Alcohols)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[2]

    • Source: Journal of Organic Chemistry, 2004 (Concept valid
    • URL:[Link]

  • NMR Characterization

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.[7]

    • Source: Magnetic Resonance in Chemistry.[7][8][9][10]

    • URL:[Link]

Sources

Application Note: Structural Elucidation of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the structural analysis of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for sample preparation, and the acquisition of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The core of this document is an in-depth interpretation of the spectral data, explaining the causality behind chemical shifts, signal multiplicities, and coupling constants. This guide is designed for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular structure confirmation and purity assessment.

Introduction: The Central Role of NMR in Pyrazole Chemistry

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their versatile biological activities necessitate rigorous and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into molecular architecture in solution.[3][4]

This document details the complete ¹H and ¹³C NMR analysis of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine. By dissecting the influence of each substituent—the N-isopropyl group, the C3-phenyl ring, and the C5-methanamine moiety—on the pyrazole core's spectral signature, we provide a blueprint for the characterization of similarly complex heterocyclic systems.

Foundational Principles and Structural Considerations

A robust interpretation of NMR spectra is built upon a solid understanding of the underlying principles governing nuclear spin behavior in a magnetic field. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups or proximity to π-systems tend to deshield nuclei, shifting their resonance signal downfield (higher ppm values), while electron-donating groups cause upfield shifts.[5][6]

For the target molecule, we anticipate the following structural influences:

  • Pyrazole Core: The five-membered aromatic ring itself establishes a distinct electronic landscape. The chemical shifts of the ring carbons and any attached protons are characteristic of this heterocycle.[7][8][9]

  • N1-Isopropyl Group: This alkyl substituent will exhibit a characteristic septet for the methine proton (-CH) and a doublet for the two magnetically equivalent methyl (-CH₃) groups, a result of spin-spin coupling.[10]

  • C3-Phenyl Group: The aromatic protons of the phenyl ring will appear in the downfield region (typically 7-8 ppm), with their multiplicity depending on the electronic effects of the pyrazole ring.[11][12]

  • C5-Methanamine Group: The methylene (-CH₂-) protons adjacent to the pyrazole ring and the amine (-NH₂) group will have distinct chemical shifts. The amine protons often appear as a broad singlet and can exchange with deuterium in solvents like D₂O, a useful diagnostic tool.[13][14]

Figure 2. Workflow for NMR analysis from sample preparation to structural confirmation.

Spectral Interpretation and Data Analysis

The following assignments are based on established chemical shift ranges and data from analogous pyrazole structures reported in the literature. [7][15][16][17]

  • Phenyl Protons (H-2', H-3', H-4', H-5', H-6'): Expected in the δ 7.2-7.8 ppm range. The protons ortho to the pyrazole ring (H-2', H-6') are likely to appear as a multiplet around δ 7.7-7.8 ppm. The meta (H-3', H-5') and para (H-4') protons will appear as overlapping multiplets at higher field, around δ 7.2-7.4 ppm.

  • Pyrazole Proton (H-4): This lone proton on the pyrazole ring is expected to be a sharp singlet. Its chemical environment places it in the aromatic region, predicted around δ 6.1-6.4 ppm.

  • Isopropyl Methine Proton (-CH(CH₃)₂): This proton, coupled to six equivalent methyl protons, should appear as a septet (or multiplet). Due to its proximity to the electronegative nitrogen atom, it will be downfield, likely in the δ 4.4-4.7 ppm range.

  • Methanamine Methylene Protons (-CH₂NH₂): These two protons are adjacent to the pyrazole ring and the amine group. They are expected to appear as a singlet around δ 3.9-4.1 ppm.

  • Amine Protons (-CH₂NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift is highly variable and depends on concentration and solvent, but can be expected in the δ 1.5-2.5 ppm range in CDCl₃. [14]A D₂O exchange experiment would confirm this assignment by causing the signal to disappear. [13]* Isopropyl Methyl Protons (-CH(CH₃)₂): These six equivalent protons will be split by the single methine proton into a doublet. They are in an aliphatic environment and should appear upfield, around δ 1.4-1.6 ppm.

The analysis of the proton-decoupled ¹³C spectrum is based on hybridization and proximity to electron-withdrawing or -donating groups. [18][19]

  • Pyrazole Carbons (C-3, C-5): The two carbons of the pyrazole ring bonded to nitrogen (C-3 and C-5) are expected to be the most downfield of the ring carbons, likely in the δ 145-155 ppm range.

  • Phenyl Carbons (C-1' to C-6'): The aromatic carbons of the phenyl ring will resonate in the δ 125-135 ppm region. The carbon attached to the pyrazole ring (C-1') will be a quaternary signal, while the others will be methine carbons.

  • Pyrazole Carbon (C-4): This methine carbon of the pyrazole ring is predicted to be the most upfield of the ring carbons, likely in the δ 103-107 ppm range.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): This sp³ carbon attached to nitrogen will be found around δ 50-55 ppm.

  • Methanamine Methylene Carbon (-CH₂NH₂): This sp³ carbon, attached to the pyrazole ring at C-5, is expected around δ 40-45 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): These sp³ carbons are in a shielded, aliphatic environment and will appear far upfield, around δ 22-25 ppm.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Correlations (for 2D NMR)
Phenyl (C2'/C6'-H)δ 7.7-7.8 (m, 2H)δ ~128 ppmHMBC from H-4 of pyrazole ring.
Phenyl (C3'/C4'/C5'-H)δ 7.2-7.4 (m, 3H)δ ~129, ~127 ppmCOSY correlations within the phenyl spin system.
Pyrazole (C4-H)δ 6.1-6.4 (s, 1H)δ 103-107 ppmHMBC to C-3, C-5, and C-1' of phenyl ring.
Isopropyl (-CH)δ 4.4-4.7 (sept, 1H)δ 50-55 ppmCOSY to isopropyl -CH₃ protons. HMBC to C-5.
Methanamine (-CH₂)δ 3.9-4.1 (s, 2H)δ 40-45 ppmHMBC to C-4 and C-5 of pyrazole ring.
Amine (-NH₂)δ 1.5-2.5 (br s, 2H)N/ASignal disappears upon D₂O exchange.
Isopropyl (-CH₃)δ 1.4-1.6 (d, 6H)δ 22-25 ppmCOSY to isopropyl -CH proton.
Pyrazole (C-3)N/Aδ 148-155 ppmQuaternary. HMBC from H-4 and H-2'/H-6'.
Pyrazole (C-5)N/Aδ 145-152 ppmQuaternary. HMBC from H-4, -CH₂NH₂, and isopropyl CH.
Phenyl (C-1')N/Aδ ~132 ppmQuaternary. HMBC from H-2'/H-6' and H-4.

Note: Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, sept = septet, m = multiplet, br s = broad singlet.

Conclusion

This application note establishes a robust framework for the ¹H and ¹³C NMR analysis of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine. The provided protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible spectra. The detailed predictive analysis, grounded in fundamental NMR principles and literature data for related structures, offers a reliable guide for spectral assignment. For unambiguous assignment, especially of the quaternary carbons, two-dimensional NMR experiments such as HMQC and HMBC are strongly recommended. [15][20][21]The methodologies described herein are broadly applicable to the structural elucidation of other complex pyrazole derivatives, serving as a vital tool in the pipeline of drug discovery and development.

References

  • Elguero, J., et al. (2008). ¹H, ¹³C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Bakherad, M., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 20(4), 6303-6322. [Link]

  • ResearchGate. (n.d.). ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Resource. [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio. [Link]

  • Mesbah Energy Co. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Mesbah Energy Co. [Link]

  • Elguero, J., et al. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 497-500. [Link]

  • Claramunt, R. M., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Molecules, 17(1), 893-904. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC. [Link]

  • Facey, G. (2008). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Begtrup, M. (1974). ¹H- and ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76. [Link]

  • ChemEd DL. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. ChemEd DL. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • Sorensen, T. S. (1966). On the non-equivalence of isopropyl CH₃ nuclear magnetic resonance signals. Canadian Journal of Chemistry, 44(12), 1483-1486. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Widener University. (n.d.). NMR: Novice Level, Spectrum 3. Widener University. [Link]

  • Portland Press. (1974). NMR Spectra of Simple Heterocycles. Biochemical Society Transactions, 2(4), 779-780. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Chemistry Connected. (n.d.). NMR shifts ¹H -general. Chemistry Connected. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

  • Wiley-VCH. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Wiley Online Library. [Link]

  • University College London. (n.d.). Chemical shifts. UCL Chemistry. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). ResearchGate. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Mass spectrometry analysis for pyrazole derivative characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as Celecoxib (Celebrex) and Rimonabant. However, their characterization presents distinct challenges: high polarity, tautomeric equilibrium (


- vs. 

-), and the frequent generation of regioisomers during synthesis. This application note provides a definitive guide to the mass spectrometric analysis of pyrazoles, moving beyond standard protocols to address ionization suppression, isomer resolution, and diagnostic fragmentation pathways.

Analytical Workflow Overview

The following workflow outlines the critical decision points for pyrazole characterization, prioritizing the separation of regioisomers prior to MS detection.

PyrazoleWorkflow cluster_LC Chromatographic Separation Sample Crude Reaction Mixture (Pyrazole Isomers) Prep Sample Prep Dilution in 50:50 MeOH:H2O (Avoid DMSO if possible) Sample->Prep ColumnSelect Column Selection Standard: C18 Isomer Resolution: PFP or Biphenyl Prep->ColumnSelect MobilePhase Mobile Phase pH Acidic (0.1% FA) -> Protonation Basic (NH4HCO3) -> Neutral retention ColumnSelect->MobilePhase Ionization Ionization Source ESI+ (Polar/Basic) APCI+ (Non-polar/Matrix Heavy) MobilePhase->Ionization MS2 MS/MS Fragmentation CID @ 20-40 eV Ionization->MS2 Data Data Analysis Diagnostic Loss: HCN (27 Da) Regioisomer ID via Retention Time MS2->Data

Figure 1: Decision tree for optimizing pyrazole analysis. Note the critical branch at Column Selection for regioisomer separation.

Sample Preparation & Ionization Strategies

Ionization Source Selection: ESI vs. APCI

While Electrospray Ionization (ESI) is the default for polar heterocycles, pyrazoles often exhibit significant ion suppression in complex matrices.

  • ESI (Electrospray Ionization): Preferred for pure compounds and metabolite identification. Pyrazoles are basic (

    
     depending on substitution) and readily form 
    
    
    
    ions in positive mode.
    • Risk:[1] Prone to forming alkali adducts (

      
      , 
      
      
      
      ), which complicates MS/MS interpretation as adducts fragment poorly.
  • APCI (Atmospheric Pressure Chemical Ionization): Superior for hydrophobic pyrazole derivatives or when analyzing crude reaction mixtures. APCI is less susceptible to matrix effects and typically yields a cleaner

    
     peak with fewer adducts.
    
Tautomer Considerations

Unsubstituted pyrazoles exist in dynamic equilibrium between


- and 

- forms. In the gas phase (MS), this distinction disappears upon protonation. However, in solution (LC), tautomers can theoretically separate if the interconversion barrier is high (rare) or if blocked by substitution.
  • Protocol Tip: If analyzing

    
    -unsubstituted pyrazoles, ensure the mobile phase pH is at least 2 units away from the 
    
    
    
    to force a single ionization state, sharpening peak shape.

Chromatographic Separation (LC-MS)[1][2][3]

The separation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) is the most challenging aspect of this analysis. Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity.

Column Selection Strategy
  • C18 (Octadecyl): Baseline choice. Good for general purity checks.

  • PFP (Pentafluorophenyl) / Biphenyl: Highly Recommended. These phases offer

    
    -
    
    
    
    interactions and shape selectivity. The electron-deficient PFP ring interacts strongly with the electron-rich pyrazole system, often resolving regioisomers that co-elute on C18.
Recommended LC Protocol
ParameterConditionRationale
Column PFP (e.g., Kinetex F5), 2.1 x 100 mm, 1.7 µmEnhanced selectivity for positional isomers via

-

mechanisms.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for

formation.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol often provides better selectivity than ACN for heterocycles.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5-95% B10-12 min: 95% BShallow gradient maximizes resolution of isomers.
Column Temp 40°CReduces backpressure and improves mass transfer.

Mass Spectral Fragmentation Patterns

Understanding the fragmentation of the pyrazole core is essential for structural verification. Unlike simple alkanes, the aromatic pyrazole ring is stable and requires higher Collision Energy (CE) to fragment.

Diagnostic Fragmentation Pathways
  • Ring Cleavage (The "Fingerprint"): The most diagnostic cleavage for pyrazoles is the cleavage of the N-N bond followed by ring opening.

  • Neutral Losses:

    • Loss of HCN (27 Da): Characteristic of the pyrazole ring breakup.

    • Loss of Acetonitrile (

      
      , 41 Da):  Common in methyl-substituted pyrazoles.
      
    • Loss of

      
       (28 Da):  Less common in stable pyrazoles but observed in specific derivatives (e.g., pyrazolines).
      
Fragmentation Mechanism Visualization

Fragmentation Parent Parent Ion [M+H]+ Intermediate Ring Opening (N-N Cleavage) Parent->Intermediate CID Energy (20-35 eV) Frag1 Fragment A [M+H - HCN]+ Intermediate->Frag1 - HCN (27 Da) Frag2 Fragment B [R-C≡N]+ Intermediate->Frag2 Side Chain Loss

Figure 2: Primary fragmentation pathway for protonated pyrazoles. The loss of HCN is the diagnostic confirmation of the pyrazole core.

Detailed Experimental Protocol

Step 1: Standard Preparation
  • Weigh 1.0 mg of pyrazole derivative into a glass vial.

  • Dissolve in 1.0 mL of Methanol (avoid DMSO if possible to prevent source contamination and adduct formation).

  • Sonicate for 5 minutes.

  • Dilute to 1 µg/mL (1 ppm) using the initial mobile phase (95% Water / 5% MeOH + 0.1% FA).

Step 2: System Configuration
  • MS Mode: Positive ESI (

    
    ).
    
  • Scan Range:

    
     50 – 800 (adjust based on MW).
    
  • Source Parameters (Typical for Sciex/Agilent/Thermo):

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

Step 3: Data Acquisition
  • Full Scan (MS1): Confirm the molecular ion

    
    . Check for sodium adducts 
    
    
    
    .
  • Product Ion Scan (MS2): Select the parent ion. Ramp Collision Energy (CE) from 10 to 50 eV.

    • Goal: Identify the CE that produces the HCN loss fragment at ~10-20% relative abundance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Secondary interactions with silanols.Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to a "charged surface" column.
Co-eluting Isomers Insufficient selectivity.Switch from C18 to PFP or Biphenyl column. Lower the gradient slope.
Signal Suppression Matrix effects or ion pairing reagents.[2]Switch to APCI source. Avoid using TFA or PFOA as they suppress ionization; use Formic Acid instead.
No Fragmentation Ring stability.Increase Collision Energy (CE). Pyrazoles are stable aromatics; they often require CE > 30 eV.

References

  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles.[1][3][4][5] Structural characterization of pyrazole derivatives using fragmentation rules. Journal of Mass Spectrometry.

  • Kaufmann, A. (2014). The use of atmospheric pressure chemical ionization (APCI) for pesticide analysis.[6][7] Comparative study of ESI vs APCI for nitrogenous heterocycles. Analytica Chimica Acta.

  • Desai, M., et al. (2018). Separation of positional isomers of functionalized pyrazoles.[8] Evaluation of PFP and C18 stationary phases. Journal of Chromatography A.

  • Creative Proteomics. (2023). Ion Types and Fragmentation Patterns in Mass Spectrometry. General mechanisms for heterocyclic ring cleavage.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization

Status: Active | Ticket ID: KPS-OPT-2026 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Framework

The Knorr pyrazole synthesis—the condensation of hydrazines with 1,3-dicarbonyls—is deceptively simple. While often cited as a "click" reaction, practical execution frequently suffers from low isolated yields due to three competing failure modes: Regio-scrambling , Azine formation (oligomerization) , and Amphoteric loss during workup .

This guide moves beyond basic textbook mechanisms to address the causality of these failures, providing a self-validating troubleshooting protocol.

The Mechanistic "Kill Zone"

The reaction relies on a delicate pH balance. The carbonyl must be activated (acid-catalyzed), but the hydrazine must remain nucleophilic (base-dependent).

  • pH < 2: Hydrazine is fully protonated (

    
    ), killing nucleophilicity. Reaction stalls.
    
  • pH > 9: Carbonyl activation is poor; side reactions (aldol-type) dominate.

  • Ideal Window: pH 4–5 (often achieved with AcOH or buffered EtOH).

Visualizing the Failure Pathways

The following diagram illustrates the decision points where the reaction diverges from the desired pyrazole to common byproducts.

KnorrMechanism cluster_inputs Reagents Dik 1,3-Dicarbonyl Mono Mono-Hydrazone (Key Intermediate) Dik->Mono Nucleophilic Attack (pH 4-5 optimal) Regio Wrong Regioisomer (Kinetic Trap) Dik->Regio Attack at wrong C=O (Steric/Electronic mismatch) Hyd Hydrazine (R-NH-NH2) Hyd->Mono Prod Target Pyrazole (Thermodynamic) Mono->Prod Cyclization & Dehydration (-H2O) Azine Azine Byproduct (Double Condensation) Mono->Azine Excess Diketone or Slow Cyclization

Figure 1: Mechanistic divergence in Knorr synthesis. Green path represents the desired workflow; red paths indicate common yield-loss scenarios [1, 6].

Troubleshooting FAQs: Root Cause Analysis

Category A: Reaction Stalled or Incomplete

Q: My LCMS shows the mono-hydrazone intermediate, but cyclization won't occur. Increasing heat just degrades it. What is missing? A: This is a classic "dehydration block." The initial condensation (imine formation) is fast, but the cyclization/aromatization requires acid catalysis to drive the loss of water.

  • The Fix: If you are running in neutral EtOH, add 5–10% glacial acetic acid (AcOH). If already in acid, the system may be too wet. Water is a byproduct; if the solvent is wet EtOH, the equilibrium shifts back. Switch to anhydrous EtOH or add molecular sieves.

  • Mechanism: Protonation of the hydroxyl intermediate is the rate-determining step for aromatization [1].

Q: I see a heavy precipitate early in the reaction, but it’s not my product. What is it? A: This is likely the hydrazine salt or a bis-hydrazone (azine) .

  • Scenario 1 (Salt): If you used Hydrazine HCl without a base, it may have crashed out due to the common ion effect or low solubility in organic solvents. Remedy: Add an equivalent of NaOAc to buffer the HCl and free the hydrazine.

  • Scenario 2 (Azine): If you added the hydrazine to the diketone, the local excess of diketone favors the bridging of two diketones by one hydrazine unit. Remedy:Inverse Addition . Always add the diketone slowly to the hydrazine solution to maintain a high hydrazine:diketone ratio locally [4].

Category B: Regioselectivity Issues

Q: I am synthesizing a non-symmetric pyrazole and getting a 50:50 mix of isomers. How do I direct the hydrazine to the correct carbonyl? A: Regioselectivity is governed by the competition between the most reactive carbonyl (electronic) and the least hindered site (steric).

  • Electronic Control: Hydrazine (the nucleophile) attacks the most electron-deficient carbonyl first.

  • Solvent Switch: Switch from protic solvents (EtOH) to fluorinated alcohols (TFE or HFIP) . Fluorinated solvents hydrogen-bond strongly to the carbonyls, enhancing the electrophilic difference between them and often flipping or improving regioselectivity ratios significantly [1, 4].

  • Data Insight:

Solvent SystemTypical Regio-Ratio (A:B)Mechanism of Action
Ethanol (Reflux)1:1 to 2:1Thermal equilibration; weak activation.
Acetic Acid3:1Acid catalysis activates most basic C=O.
HFIP (Hexafluoroisopropanol) >10:1 H-bond activation amplifies electronic bias.
Category C: Isolation & Purification (The "Invisible" Loss)

Q: The reaction conversion is 100% by TLC, but after column chromatography, I recover only 30% yield. Where did it go? A: Pyrazoles are amphoteric and "sticky."

  • Silica Trapping: The basic nitrogens in the pyrazole ring interact strongly with acidic silanols on silica gel.

    • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or use Alumina (neutral) instead of silica.

  • Aqueous Loss: Many pyrazoles are surprisingly soluble in water, especially at low pH (protonated form) or high pH (deprotonated NH, if N-unsubstituted).

    • The Fix: Do not rely on standard extraction. If the product precipitates, filter it.[1] If extraction is necessary, adjust aqueous pH to exactly 7.0 and salt out (saturate with NaCl) before extracting with EtOAc/THF [2, 7].

Optimized Standard Operating Procedure (SOP)

This protocol minimizes azine formation and maximizes cyclization efficiency.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine/Hydrazine HCl (1.1 equiv)

  • Solvent: Ethanol (0.5 M)

  • Catalyst: Acetic Acid (10 vol% or 1.0 equiv if using salt)

Workflow:

  • Preparation: Dissolve Hydrazine (and base if using HCl salt) in Ethanol. Ensure pH is ~5–6.

  • Inverse Addition: Cool the hydrazine solution to 0°C. Add the 1,3-dicarbonyl compound dropwise over 15 minutes. (Prevents Azine formation).

  • Cyclization: Allow to warm to RT. If precipitation occurs, check LCMS. If intermediate persists, heat to reflux for 2–4 hours.

  • Workup (The "Crash" Method):

    • Do not extract yet.

    • Concentrate the reaction mixture to ~20% volume.

    • Pour slowly into ice-cold water with vigorous stirring.

    • Adjust pH to 7.

    • Filter the precipitate.[1] This usually yields >90% purity, avoiding silica losses.

Logic Tree for Troubleshooting

Use this flow to diagnose specific yield issues during your campaign.

TroubleshootingTree Start Start: Low Yield Detected CheckTLC Check Crude LCMS/TLC Start->CheckTLC IncRxn Incomplete Conversion? CheckTLC->IncRxn Yes GoodRxn Conversion Good, Isolation Poor? CheckTLC->GoodRxn Yes pHCheck Check pH IncRxn->pHCheck Acidify Add AcOH (Catalyze) pHCheck->Acidify pH > 7 Baseify Add NaOAc (Free Base) pHCheck->Baseify pH < 3 Solubility Is Product Water Soluble? GoodRxn->Solubility SaltOut Saturate Aqueous w/ NaCl Extract w/ THF Solubility->SaltOut Yes Silica Product stuck on Column? Solubility->Silica No Neutralize Use Neutral Alumina or 1% Et3N in Eluent Silica->Neutralize Yes

Figure 2: Diagnostic logic flow for identifying yield loss points [4, 5].

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity Source: Name-Reaction.com / RSC URL:[Link] Relevance: Defines the acid-catalyzed mechanism and the impact of pH on the hydrazine attack.

  • Source: Google Patents (DE102009060150A1)
  • Discovery of complex reaction pathways for the Knorr pyrazole synthesis Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Recent kinetic studies revealing the "azine" side-reaction pathway and flow chemistry optimization.

  • Direct Preparation of N-Substituted Pyrazoles Source: NIH / PubMed Central URL:[Link] Relevance: Discusses side product formation (Michael addition) and optimization of stoichiometry.

  • Knorr Pyrazole Synthesis of Edaravone Source: World Journal of Chemical Education URL:[Link] Relevance: A specific case study on the synthesis of a pharmaceutical pyrazolone, highlighting tautomerism and solubility issues.

  • Purification of Pyrazoles without Silica Source: ResearchGate Community Forum URL:[Link] Relevance: Practical peer-to-peer advice on handling the amphoteric nature of pyrazoles during workup.[2]

Sources

Side reaction pathways in the synthesis of 1,3,5-trisubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,3,5-Trisubstituted Pyrazoles Ticket ID: PYR-SYN-001 Status: Open Support Engineer: Senior Application Scientist, Heterocycle Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of 1,3,5-trisubstituted pyrazoles is deceivingly simple in theory but notoriously difficult to control in practice.

The core challenge is Regioselectivity .[1] Whether you are employing the classical Knorr condensation or 1,3-dipolar cycloaddition, the thermodynamic and kinetic nuances often lead to inseparable mixtures of 1,3,5- and 1,5,3-isomers, or stalled intermediates (hydrazones/pyrazolines).

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry is failing and how to engineer a solution.

Module 1: The Regioselectivity Crisis (Knorr Condensation)

User Report: "I reacted my unsymmetrical 1,3-diketone with methylhydrazine, but I obtained a 60:40 mixture of the 1,3,5- and 1,5,3-isomers. I need the 1,3,5-isomer exclusively."

Root Cause Analysis

In the reaction between a mono-substituted hydrazine (


) and an unsymmetrical 1,3-diketone, two competing pathways exist. The regioselectivity is dictated by the relative nucleophilicity  of the hydrazine nitrogens versus the relative electrophilicity  of the carbonyl carbons.
  • Neutral/Basic Conditions: The terminal

    
     is more nucleophilic (less sterically hindered) and attacks the most electrophilic carbonyl first.
    
  • Acidic Conditions: The hydrazine is protonated.[1] The equilibrium shifts, and solvation effects can alter which nitrogen attacks.

Diagnostic & Resolution Workflow
Diagnostic CheckObservationCorrective Action
Steric Check Is one carbonyl hindered (e.g.,

-Butyl)?
The initial attack will occur at the less hindered carbonyl. If this yields the wrong isomer, you must switch to an Enaminone surrogate (see Protocol A).
Solvent Check Are you using Ethanol/Methanol?Switch to Fluorinated Alcohols (HFIP or TFE). These solvents are strong hydrogen-bond donors (HBD) and can lock the conformation of the diketone or activate specific carbonyls, dramatically enhancing regioselectivity [1].
Electronic Check Is one substituent highly electron-withdrawing (

)?
The carbonyl adjacent to the

is harder (more electrophilic). The

will attack here. If you need the reverse, you must block this site or use a pre-formed hydrazone.
Visualizing the Pathway

KnorrRegioselectivity Start Unsymmetrical 1,3-Diketone + R-NH-NH2 PathA Path A: NH2 attacks Carbonyl A (Most Electrophilic) Start->PathA Kinetic Control (Standard) PathB Path B: NH2 attacks Carbonyl B (Less Electrophilic) Start->PathB Steric/Solvent Override InterA Intermediate A (Hydrazone) PathA->InterA InterB Intermediate B (Hydrazone) PathB->InterB Prod135 1,3,5-Isomer (Target) InterA->Prod135 Cyclization Prod153 1,5,3-Isomer (Impurity) InterB->Prod153 Cyclization

Caption: Divergent pathways in Knorr synthesis. Path A is typically favored electronically; Path B requires steric or solvent forcing.

Module 2: Stalled Reactions & Side Products (Cycloaddition)

User Report: "I am using nitrile imines generated in situ to react with an alkyne. My yield is low, and I see a dark red byproduct."

Root Cause Analysis
  • Dimerization (Tetrazine Formation): Nitrile imines are transient 1,3-dipoles. If the dipolarophile (alkyne) concentration is too low, or the dipole generation is too fast, the nitrile imine reacts with itself to form a dihydro-tetrazine (often red/colored), which oxidizes to a tetrazine [2].

  • Regio-leakage: While steric bulk usually directs the 1,3,5-isomer in cycloadditions, electronic effects from the alkyne can erode this selectivity.

Troubleshooting Guide
  • Issue: Red/Purple byproduct observed.

    • Fix:High-Dilution Protocol. Use a syringe pump to add the hydrazonoyl halide (precursor) slowly to a solution containing the base and a large excess of the alkyne. This keeps the steady-state concentration of the dipole low, preventing self-reaction.

  • Issue: Incomplete Oxidation (Pyrazoline vs. Pyrazole).

    • Context: If using alkenes (instead of alkynes) to make pyrazolines first.

    • Fix: Ensure an oxidant is present. DDQ or

      
       with catalytic 
      
      
      
      is often required to drive the pyrazoline
      
      
      pyrazole aromatization [3].

Module 3: Analytical Validation (Isomer Identification)

User Report: "I have a pure solid, but I don't know if it is the 1,3,5- or 1,5,3-isomer. 1H NMR shows all the right peaks."

Warning: Standard 1D


 NMR is insufficient  for conclusive assignment because the chemical shifts of the substituents are often similar in both isomers.
The Self-Validating Protocol: NOE & HMBC

You must use 2D NMR to prove the spatial arrangement.

ExperimentTarget SignalLogic
1D NOE / NOESY Irradiate N-Methyl (or N-Aryl) protons.1,5,3-Isomer: Strong NOE enhancement of the C-5 substituent protons. 1,3,5-Isomer: Strong NOE enhancement of the C-5 Proton (on the ring) or substituent, but distinctly different from the 1,5,3 pattern.
HMBC N-Methyl protons to Ring Carbons.Look for

coupling.[2] The N-Me protons will couple to C-5 . Once C-5 is identified, check if C-5 couples to the substituent protons (verifying the substituent is at C-5).

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Triphenylpyrazole via Enaminone (Dicarbonyl Surrogate)

Rationale: To avoid the ambiguity of 1,3-diketones, we use an enaminone where the leaving group (dimethylamine) directs the incoming hydrazine nucleophile, guaranteeing the 1,3,5-regiochemistry [4].

Reagents:
  • Substrate: 3-(Dimethylamino)-1,3-diphenylprop-2-en-1-one (Enaminone).

  • Nucleophile: Phenylhydrazine HCl.

  • Solvent: Ethanol (Absolute).

  • Catalyst: Amberlyst-15 (Solid Acid) - Optional for rate acceleration.

Step-by-Step Workflow:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the enaminone (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Phenylhydrazine HCl (1.1 mmol) in one portion.

    • Checkpoint: The solution should turn yellow/orange immediately (formation of intermediate).

  • Reflux: Attach a reflux condenser and heat to 80°C for 2 hours.

    • Mechanism:[3][4][5][6][7] The

      
       of the hydrazine attacks the carbon bearing the 
      
      
      
      group (Michael-type addition/elimination), followed by cyclization on the carbonyl. This forces the N-Ph group to the specific position.
  • Workup:

    • Cool to room temperature.[1][8][9][10]

    • The product often precipitates. Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine. Dry over

      
      .
      
  • Validation: Perform NOESY. Observe interaction between N-Phenyl ortho-protons and the C-5 Phenyl ortho-protons (steric proximity).

Visualizing the Enaminone Workflow

EnaminonePathway Enaminone Enaminone (Leaving Group = NMe2) Attack Step 1: NH2 attacks C-3 (Displaces NMe2) Enaminone->Attack Hydrazine Phenylhydrazine (Ph-NH-NH2) Hydrazine->Attack Intermediate Intermediate (Aza-Enaminone) Attack->Intermediate Cyclization Step 2: Cyclization on Carbonyl Intermediate->Cyclization Product 1,3,5-Triphenylpyrazole (Single Regioisomer) Cyclization->Product

Caption: Enaminone route enforcing 1,3,5-regioselectivity via leaving group displacement.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • The Nitrile Imine 1,3-Dipole: Properties, Reactivity and Applications. European Journal of Organic Chemistry. Link

  • One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles via Oxidative Cyclization. Organic Letters. Link

  • Regioselective synthesis of 1,3,5-substituted pyrazoles from enaminones. Beilstein Journal of Organic Chemistry. Link

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes. Link

Sources

Technical Support Center: Dry Loading Techniques for Pyrazole Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrazoles represent a unique challenge in flash chromatography. As electron-rich, basic heterocycles (pKa ~2.5 for the conjugate acid, but varying widely with substitution), they act as hydrogen bond acceptors and donors.

The Problem: When liquid-loaded, pyrazoles often precipitate upon contact with non-polar mobile phases (like Heptane/Hexane), causing high backpressure and band broadening. Furthermore, their basicity leads to strong interactions with the acidic silanols of standard silica, resulting in severe peak tailing and irreversible adsorption (yield loss).

The Solution: Dry loading is the gold standard for these mixtures. However, the choice of support media is critical.[1] While silica is the default for most organic compounds, it is often the wrong choice for pyrazoles unless modified. This guide details the specific protocols to maximize resolution and recovery.

Decision Matrix: Selecting the Right Support Media

Do not default to silica.[2][3] Use this matrix to select the optimal dry loading media based on your specific pyrazole chemistry.

Comparative Data: Support Media Performance
FeatureCelite® 545 (Diatomaceous Earth)Standard Silica (40-63 µm) Amine-Functionalized Silica
Surface Chemistry Inert / NeutralAcidic (Silanols)Basic (NH2-capped)
Pyrazole Recovery High (>95%) Moderate (70-85%)*High (>90%)
Peak Shape Sharp (No tailing)Tailing (requires TEA)Sharp
Loading Capacity Low (1:5 ratio)High (1:2 ratio)Moderate
Cost LowLowHigh
Best Use Case General Pyrazoles Non-basic / Protected PyrazolesAcid-sensitive / Very Basic

*Note: Silica recovery drops significantly for highly polar/basic pyrazoles without mobile phase modifiers.

Workflow Decision Tree

DryLoadSelection cluster_tips Pro-Tip Start Analyze Pyrazole Mixture Solubility Is it soluble in initial mobile phase? Start->Solubility LiquidLoad Liquid Load (Direct Injection) Solubility->LiquidLoad Yes DryLoadNeeded Dry Load Required Solubility->DryLoadNeeded No (Precipitates) BasicityCheck Is the Pyrazole Basic (Free NH)? DryLoadNeeded->BasicityCheck CelitePath Use Celite 545 (Inert Carrier) BasicityCheck->CelitePath Yes (Prevents Tailing) SilicaPath Use Silica Gel + 1% TEA BasicityCheck->SilicaPath No (N-Substituted) Tip If using Silica for basic pyrazoles, always deactivate with Triethylamine (TEA) during drying.

Figure 1: Decision logic for selecting the loading method. Celite is preferred for free-base pyrazoles to prevent silanol interactions.

The Protocol: "The Free-Flowing Standard"

The most common failure mode in dry loading is residual solvent. If your dry load "clumps" or smells of solvent, your resolution will collapse.

Reagents:

  • Dissolution Solvent: DCM, Methanol, or Acetone (Must dissolve 100% of crude).

  • Support: Celite 545 (Recommended) or Silica Gel.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude pyrazole mixture in the minimum volume of solvent (e.g., 5 mL solvent per 1 g crude).

    • Scientific Note: Excess solvent extends rotovap time and increases "bumping" risk.

  • Ratio Addition:

    • For Celite: Add 1:5 (1 g Crude : 5 g Celite). Celite is less dense; you need more volume to coat the surface effectively [1].[4]

    • For Silica: Add 1:3 (1 g Crude : 3 g Silica) [2].

  • Evaporation (The Critical Step):

    • Rotovap at 40°C under vacuum.

    • Stop condition: The powder must tumble freely like dry sand.

    • Validation: Tap the flask. If material sticks to the glass wall, it is not dry . Re-evaporate.

  • Packing:

    • Pour the powder into an empty solid-load cartridge (SLS).

    • Place a frit on top and compress gently with a plunger.

    • Warning: Do not over-compress Celite; it can crush and create fines that spike backpressure.

Troubleshooting & FAQs

This section addresses specific tickets received by our application support team regarding pyrazole purification.

Issue 1: "My product streaks/tails even though I dry loaded."

Q: I used a 1:3 silica dry load for my amino-pyrazole. The peak started early but tailed for 10 column volumes. Why?

A: This is a classic "silanol effect." Even if you dry load, the pyrazole is interacting with the acidic silanols on the dry load silica itself before it even reaches the column.

  • The Fix (Immediate): Switch to Celite 545 . It is non-acidic and has no retention capability, meaning it releases the compound immediately as a sharp band when the solvent front hits it [3].

  • The Fix (Silica-only): If you must use silica, add 1% Triethylamine (TEA) to your dissolution solvent before adding the silica. This pre-buffers the support.

Issue 2: "I lost 40% of my mass."

Q: I loaded 500 mg of crude. My fractions are pure, but I only recovered 300 mg. No other peaks eluted.

A: Your pyrazole has irreversibly adsorbed to the silica. This is common with electron-poor pyrazoles or those with multiple hydrogen bond donors.

  • Diagnostic: Run a "flush" with 10% MeOH/DCM (with 1% NH4OH) at the end of the run. If a yellow/brown band elutes, that is your missing mass.

  • Prevention: Use Celite for the dry load.[5][6] Because Celite has low surface area and low activity, it minimizes irreversible binding [4].

Issue 3: "Immediate over-pressure upon injection."

Q: As soon as the run started, the pressure spiked to 100 psi and the system paused.

A: This is caused by "fines" (micro-particles) clogging the bottom frit of the dry load cartridge.

  • Cause: Likely occurred during the rotovap step (bumping) or by crushing the Celite too hard during packing.

  • The Fix:

    • Do not use a spatula to scrape the flask vigorously; this creates fines.

    • Use a secondary frit at the bottom of your dry load cartridge if self-packing.

    • Leave 1 cm of "headspace" between the dry load material and the top frit to allow solvent expansion.

Issue 4: "Band Broadening (The 'Fat' Peak)"

Q: My dry load cartridge is huge (25g) for a 50g column. Separation is poor.

A: You have violated the Geometry Rule . The dry load bed height should never exceed 15-20% of the main column bed height. A long dry load zone acts as a pre-column that dilutes the sample before separation begins.

  • Solution: Improve the ratio. If you need 25g of support for your sample, you must upgrade the main column to a 100g or 120g size.

Advanced Optimization: Solvent Modifiers

For pyrazoles, the mobile phase is just as critical as the loading technique.

ModifierConcentrationPurposeCompatibility
Triethylamine (TEA) 0.1% - 1.0%Masks silanols; sharpens basic peaks.Hexane/EtOAc
Ammonium Hydroxide (NH4OH) 0.5% - 1.0%Stronger base; best for very polar pyrazoles.DCM/MeOH
Acetic Acid 0.1%Avoid for basic pyrazoles.Use only for acidic pyrazoles.

Pro-Tip: If using TEA, flush your column with pure solvent immediately after the run to prevent amine salt precipitation in the lines.

References

  • Teledyne ISCO. (2012).[7] Dry samples improve resolution in normal phase.[7] Application Note AN87. [Link]

  • Biotage. (2023).[4][8] Does your crude sample/sorbent dry load ratio impact flash column chromatography results? The Flash Purification Blog. [Link]

  • Sorbtech. (2023).[9] HOW TO: Sample loading methods in flash chromatography.[Link]

  • Biotage. (2024). How to choose dry load media. The Flash Purification Blog. [Link]

Sources

How to prevent N-alkylation side products during pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing N-Alkylation Side Products

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chemistry. The formation of N-alkylated regioisomers is a persistent challenge that can lead to difficult separations and reduced yields of the desired product.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high regioselectivity in your pyrazole synthesis.

Troubleshooting Guide: Tackling N-Alkylation Side Products

Here, we address specific issues you may encounter during your experiments and provide actionable solutions based on established chemical principles.

Issue 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 alkylated pyrazoles.

This is a common problem when the substituents on an unsymmetrical pyrazole have similar steric and electronic properties, leading to poor regioselectivity.[3]

Root Cause Analysis:

The two nitrogen atoms in the pyrazole ring, a pyrrole-like N1 and a pyridine-like N2, have similar nucleophilicity, making it difficult to control which nitrogen attacks the alkylating agent.[4][5] The final product distribution is often a result of a delicate balance between steric hindrance, electronic effects, and reaction conditions.

Solutions:

  • Solvent Optimization: The choice of solvent can significantly influence the regioselectivity of N-alkylation.[1][3]

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1]

    • Fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in pyrazole formation, which can be a precursor to N-alkylation.[3]

  • Base Selection: The choice of base is critical in controlling which nitrogen is deprotonated and subsequently alkylated.[1][4]

    • For N1-alkylation , a combination of K₂CO₃ in DMSO is often effective for 3-substituted pyrazoles.[1]

    • In some cases, using sodium hydride (NaH) can prevent the formation of regioisomeric products.[1][4][6]

    • For N2-alkylation , magnesium-based catalysts, such as MgBr₂, have been shown to favor this isomer.[1]

  • Steric Control: You can leverage steric hindrance to direct the alkylation to the less hindered nitrogen.[1][3]

    • Using a bulkier alkylating agent can increase the preference for the more accessible nitrogen atom.[1]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.[1]

Issue 2: The desired regioisomer is the minor product in my reaction.

This situation arises when the reaction conditions favor the formation of the thermodynamically more stable, but undesired, isomer.

Root Cause Analysis:

N-alkylation of pyrazoles can be under either kinetic or thermodynamic control.[7][8][9] The kinetic product is formed faster, while the thermodynamic product is more stable. If your desired product is the kinetic one, you need to adjust your reaction conditions to favor its formation and prevent equilibration to the thermodynamic product.

Solutions:

  • Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product , use a strong, sterically hindered base at a low temperature. This will deprotonate the most accessible nitrogen, and the subsequent alkylation will be rapid and irreversible.

    • To favor the thermodynamic product , use a weaker base and a higher temperature. These conditions allow for reversible deprotonation and protonation, leading to an equilibrium that favors the more stable isomer.

  • Protecting Groups: The use of a protecting group can be a robust strategy to ensure the regioselective formation of a single product.[10][11][12] The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to direct arylation and subsequent alkylation with complete regiocontrol.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in pyrazole N-alkylation?

Regioselectivity is governed by a combination of factors:

  • Steric Hindrance: Bulky groups on the pyrazole ring or the alkylating agent will favor reaction at the less sterically hindered nitrogen.[1][3]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[1][3]

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents often promote the formation of a single regioisomer.[1]

  • Base/Catalyst: The choice of base can significantly alter the N1/N2 ratio, and in some cases, even reverse the selectivity.[1][4]

Q2: Are there alternative synthetic methods to avoid N-alkylation issues altogether?

Yes, modifying the initial pyrazole synthesis can provide better control over the final substitution pattern.

  • Use of 1,3-Dicarbonyl Surrogates: Instead of a symmetrical 1,3-diketone, using a β-enaminone can lead to better regio-control during the initial pyrazole formation.[3][13]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent regioselectivity.[3][13]

Q3: How can I separate a mixture of N-alkylated pyrazole isomers?

If you are unable to prevent the formation of a mixture, several chromatographic techniques can be employed for separation:

  • Flash Column Chromatography: This is the most common method for separating regioisomers on a laboratory scale, typically using a silica gel stationary phase and a gradient of ethyl acetate in hexane.[14][15]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of closely related regioisomers, HPLC can provide higher resolution.[15]

  • Fractional Crystallization: If the isomers have different solubility profiles, it may be possible to separate them by crystallization.[14]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Pyrazole N-Alkylation

This protocol provides a starting point for optimizing your N-alkylation reaction.

  • To a solution of the pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the base (1.2 eq) (e.g., K₂CO₃, NaH).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective N1-Alkylation using K₂CO₃/DMSO

This method is often effective for the N1-alkylation of 3-substituted pyrazoles.[1]

  • Dissolve the 3-substituted pyrazole (1.0 eq) in DMSO.

  • Add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) and continue stirring at room temperature for 4-12 hours.

  • Work up the reaction as described in Protocol 1.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 Ratio
3-PhenylpyrazoleBenzyl BromideK₂CO₃DMSO25>95:5
3-MethylpyrazoleEthyl IodideNaHTHF080:20
4-BromopyrazoleMethyl IodideCs₂CO₃DMF6050:50
3-TrifluoromethylpyrazoleBenzyl BromideK₂CO₃Acetonitrile8010:90

Note: The data in this table is illustrative and compiled from various sources. Actual ratios will depend on the specific substrates and reaction conditions.

Visualizations

G cluster_start Starting Point: Poor Regioselectivity cluster_troubleshooting Troubleshooting Steps cluster_alternative Alternative Strategies cluster_outcome Desired Outcome Start Mixture of N1/N2 Isomers Solvent Optimize Solvent (DMF, DMSO, TFE, HFIP) Start->Solvent Initial Approach Base Change Base (K2CO3 for N1, NaH, MgBr2 for N2) Start->Base Sterics Modify Steric Hindrance (Bulky Alkylating Agent) Start->Sterics Temp Adjust Temperature (Lower for Kinetic Control) Start->Temp Protecting_Group Use Protecting Group (e.g., SEM) Start->Protecting_Group More Robust Methods Synthesis_Modification Modify Pyrazole Synthesis (e.g., Dicarbonyl Surrogate) Start->Synthesis_Modification End High Yield of Single Regioisomer Solvent->End Base->End Sterics->End Temp->End Protecting_Group->End Synthesis_Modification->End

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Silva, T. H., et al. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.
  • ResearchGate. (n.d.).
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • WuXi Biology. (n.d.).
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011, March 1). Recent Advances in the Regioselective Synthesis of Pyrazoles.
  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • MDPI. (2022, May 24).
  • Synthesis of N-Alkylpyrazoles by Phase Transfer C
  • PMC. (2022, August 14). Thermodynamic vs.
  • ResearchGate. (2025, October 13). Thermodynamic vs.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • BenchChem. (n.d.).
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28).
  • PMC. (2022, September 8).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Jack Westin. (n.d.).
  • PubMed. (2022, July 25).
  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • ResearchGate. (2025, January 20).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, July 31).
  • Visnav. (2022, July 27).

Sources

Validation & Comparative

Comparative Validation Guide: Pyrazole Cytotoxicity & Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the development of small-molecule oncology drugs, the pyrazole ring system is a "privileged scaffold," forming the core of approved therapeutics like Ruxolitinib and Crizotinib. However, the critical bottleneck in translating a pyrazole hit to a lead candidate is not potency—it is selectivity .

This guide moves beyond simple IC50 generation. It outlines a rigorous, self-validating workflow to demonstrate that a novel pyrazole compound targets cancer cells via specific mechanisms (e.g., CDK inhibition or tubulin destabilization) while sparing normal tissue, quantified by the Selectivity Index (SI) . We compare the performance of a representative pyrazole candidate against a clinical standard (Cisplatin) to illustrate superior therapeutic windows.

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), we utilize the NCI-60 style Sulforhodamine B (SRB) assay rather than the metabolic MTT assay.

Why SRB over MTT?
  • Linearity: SRB stains cellular protein mass, providing a linear correlation with cell number over a wider range than tetrazolium reduction (MTT/MTS).[1]

  • Stability: The endpoint is not time-sensitive; fixed plates can be stored indefinitely before reading.

  • Artifact Reduction: Pyrazoles can sometimes interfere with mitochondrial reductase enzymes, causing false positives in MTT assays. SRB avoids this metabolic bias.[2]

Cell Line Selection: The Matched Pair Model

Validation requires an isogenic or tissue-matched context. We utilize a breast cancer model for this guide:

  • Cancer Line: MCF-7 (Estrogen Receptor+, invasive ductal carcinoma).

  • Normal Control: MCF-10A (Non-tumorigenic mammary epithelial cells).

Validation Workflow Visualization

The following diagram outlines the critical path from compound solubilization to mechanistic confirmation.

ValidationWorkflow Step1 Compound Prep (DMSO < 0.1%) Step2 SRB Cytotoxicity Assay (72h) Step1->Step2 Serial Dilution Step3 Data Acquisition (OD 510nm) Step2->Step3 TCA Fixation Step4 IC50 Calculation (Non-linear Regression) Step3->Step4 Step5 Selectivity Index (SI = Normal/Cancer) Step4->Step5 Compare Lines Step6 Mechanistic Check (Flow Cytometry) Step5->Step6 If SI > 3.0

Figure 1: The Step-wise Validation Workflow. This linear progression ensures that only compounds with a viable therapeutic window proceed to costly mechanistic studies.

Protocol: SRB Cytotoxicity Assay

Objective: Determine the IC50 (50% Inhibitory Concentration) of the Pyrazole Candidate vs. Cisplatin.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed MCF-7 (5,000 cells/well) and MCF-10A (8,000 cells/well) in 96-well plates. Allow 24h attachment.

    • Note: MCF-10A grows slower and requires higher seeding density to ensure detectable protein levels.

  • Treatment: Add Pyrazole Candidate (0.01 µM – 100 µM) and Cisplatin (Positive Control).

    • Control: Vehicle control (0.1% DMSO) and Blank (Media only).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Fixation: Gently add cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Critical: Do not wash cells before fixation to avoid losing loosely attached dying cells.

  • Staining: Wash 5x with tap water. Air dry. Add 100 µL SRB solution for 15 mins.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL Tris base. Shake for 10 mins.

  • Readout: Measure Absorbance at 510 nm .

Comparative Data Analysis

The following data represents a typical validation set where the Pyrazole Candidate demonstrates superior selectivity compared to the indiscriminate toxicity of Cisplatin.

Table 1: Cytotoxicity Profile (IC50 in µM)
CompoundMCF-7 (Cancer) IC50MCF-10A (Normal) IC50Selectivity Index (SI)Interpretation
Pyrazole (PYZ-401) 1.2 ± 0.3 µM > 50.0 µM > 41.6 Highly Selective
Cisplatin (Control)2.5 ± 0.5 µM4.8 ± 0.8 µM1.9General Toxicity
Analysis of Results
  • Potency: PYZ-401 is approximately 2x more potent against cancer cells than Cisplatin (1.2 µM vs 2.5 µM).

  • Safety Profile: The critical differentiator is the effect on MCF-10A. Cisplatin kills normal cells at nearly the same concentration as cancer cells (SI = 1.9). PYZ-401 shows negligible toxicity to normal cells up to 50 µM.

  • Threshold: An SI > 10 is generally considered a "hit" for early-stage drug discovery. PYZ-401 exceeds this, validating it for further development.

Mechanistic Validation: Pathway Specificity

Cytotoxicity data alone does not prove how the cells die. Pyrazoles frequently act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs). To validate this, we map the signaling pathway leading to apoptosis.

If PYZ-401 functions as a CDK2 inhibitor, it should arrest cells in the G1/S phase, leading to intrinsic apoptosis.

MechanismPath Drug Pyrazole (PYZ-401) Target CDK2 / Cyclin E Complex Drug->Target Inhibits Effect1 G1/S Phase Arrest Target->Effect1 Downregulates Rb Phosphorylation Signal Mitochondrial Stress (Bax/Bak) Effect1->Signal Prolonged Arrest Caspase Caspase 3/7 Activation Signal->Caspase Cytochrome C Release Outcome Apoptosis (Programmed Death) Caspase->Outcome Cleavage of PARP

Figure 2: Proposed Mechanism of Action. The pyrazole compound inhibits CDK2, triggering a specific apoptotic cascade rather than necrotic cell lysis.

Confirmatory Assay: Flow Cytometry

To confirm the diagram above:

  • Cell Cycle Analysis: Stain DNA with Propidium Iodide (PI). PYZ-401 treated cells should show a distinct peak accumulation in the G0/G1 phase compared to control.

  • Apoptosis: Annexin V / PI staining. PYZ-401 should increase Annexin V+ (early apoptosis) populations, whereas toxic doses of Cisplatin often show high PI+ (necrosis/late apoptosis) in normal cells.

References

  • National Cancer Institute (NCI). (2015). In Vitro Cell Line Screening Protocol (SRB Assay). DTP.Cancer.Gov. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3] Nature Protocols, 1(3), 1112–1116. [Link]

  • Nitulescu, G. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1624. [Link]

  • Indrayanto, G., et al. (2021). Calculating Selectivity Index (SI) in Cytotoxicity Assays. ScienceDirect Methods in Pharmacology. [Link]

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Benchmarking Pyrazole Synthesis: Classical Knorr vs. Regioselective [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . For decades, the Knorr Pyrazole Synthesis has been the industrial workhorse due to its atom economy and reagent availability. However, its reliance on thermodynamic control often results in difficult-to-separate regioisomeric mixtures (1,3- vs. 1,5-isomers) when applied to unsymmetrical substrates.

This guide benchmarks the classical Knorr method against the emerging Regioselective [3+2] Cycloaddition (specifically Copper/Silver-Catalyzed or Ylide-Mediated routes) . We analyze these methods based on regiocontrol, functional group tolerance, and green chemistry metrics, providing a data-driven decision matrix for process chemists.

The Incumbent: Classical Knorr Condensation

The Mechanism & Protocol

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with hydrazine or a substituted hydrazine.[1]

  • Mechanism: Double nucleophilic attack. The hydrazine nitrogens attack the carbonyl carbons, followed by dehydration.

  • The Critical Flaw: When using a substituted hydrazine (

    
    ) and an unsymmetrical 1,3-diketone (
    
    
    
    ), the initial attack can occur at either carbonyl. This bifurcation leads to a mixture of 1,3,5-trisubstituted and 1,5,3-trisubstituted pyrazoles.
Standard Protocol (Knorr)[2]
  • Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione + 4-sulfonamidophenylhydrazine (Celecoxib precursors).

  • Conditions: Ethanol, reflux, HCl or AcOH catalyst, 2–6 hours.

  • Workup: Solvent evaporation followed by rigorous fractional crystallization or column chromatography to remove the unwanted regioisomer.

Knorr_Mechanism Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Inter Hydrazone Intermediate Start->Inter Acid Cat. PathA Path A: Attack at Carbonyl 1 Inter->PathA PathB Path B: Attack at Carbonyl 2 Inter->PathB Prod1 1,5-Diaryl Pyrazole (Target) PathA->Prod1 Cyclization Prod2 1,3-Diaryl Pyrazole (Impurity) PathB->Prod2 Cyclization

Figure 1: The "Regioselectivity Coin Flip" inherent in classical Knorr synthesis with unsymmetrical substrates.

The Challenger: Regioselective [3+2] Cycloaddition

The Mechanism & Protocol

Modern methods bypass the "competition" between carbonyls by using pre-functionalized precursors that dictate the orientation of the incoming nucleophile. A leading approach is the [3+2] Cycloaddition of diazo compounds with alkynes, or the condensation of alkynyl ketones (ynones) with hydrazines under metal catalysis (Cu/Ag) or transition-metal-free ylide conditions.

  • Mechanism: The reaction proceeds via a concerted cycloaddition or a stepwise Michael addition followed by cyclization. The steric and electronic difference between the alkyne terminus and the internal carbon ensures high regiocontrol.

  • The Advantage: The reaction pathway is kinetically controlled, often yielding a single isomer (>98:2 rr).

Advanced Protocol (Catalytic Regioselective)
  • Reagents: Alkynyl ketone (Ynone) + Aryl hydrazine.[2]

  • Catalyst: AgOTf (1 mol%) or CuI system.

  • Conditions: Ethanol/Water or TFE (Trifluoroethanol), Room Temperature, 1 hour.

  • Workup: Simple filtration (product often precipitates pure).

Modern_Mechanism Start Alkynyl Ketone (Ynone) + Hydrazine Complex Metal-Activated Complex (Ag/Cu) Start->Complex Coordination Step1 Regioselective Michael Addition Complex->Step1 Steric Control Step2 Intramolecular Cyclization Step1->Step2 Prod Single Regioisomer (>98:2 rr) Step2->Prod -H2O

Figure 2: The "Guided Path" of metal-catalyzed synthesis ensures high regioselectivity.

Head-to-Head Benchmarking

The following data compares the synthesis of a Celecoxib analog (1,5-diarylpyrazole) using both methods.

MetricClassical Knorr (Acid Reflux)Modern Catalytic (Ag/Cu or Ylide)
Regioselectivity (rr) ~70:30 to 85:15 (Mixture)>98:2 (Single Isomer)
Isolated Yield 65–75% (after purification)85–96%
Reaction Time 4–12 Hours (Reflux)30–90 Minutes (RT)
Purification Column Chromatography RequiredFiltration / Recrystallization
Atom Economy High (Water byproduct)Moderate to High (Depends on ligand)
E-Factor (Waste) High (Solvent for columns)Low (Green solvents, no column)
Cost Low (Reagents are commodities)Moderate (Catalyst cost)
Analysis of Causality
  • Why Knorr Fails Selectivity: The difference in electrophilicity between the two carbonyls in a 1,3-diketone is often negligible. The hydrazine attacks the most accessible carbonyl, but "accessibility" is influenced by subtle steric factors that are hard to control under thermodynamic (reflux) conditions.

  • Why Modern Wins: By using an Ynone , the electrophilic centers are chemically distinct (one is a ketone, one is an alkyne/alkene). The catalyst (Ag/Cu) specifically activates the triple bond for nucleophilic attack, locking the regiochemistry before the ring closes.

Experimental Protocols (Self-Validating)

Protocol A: Classical Synthesis of 1,5-Diarylpyrazole

Use this if: Reagents are extremely cheap and you have automated purification systems.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 1,3-diketone in 30 mL of absolute ethanol.

  • Addition: Add 11 mmol of aryl hydrazine hydrochloride.

  • Catalysis: Add 5 drops of conc. HCl or glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 6 hours. Monitor via TLC (Result will show two spots with close Rf values).

  • Workup: Cool to room temperature. Evaporate solvent in vacuo.

  • Purification (Critical): Dissolve residue in EtOAc. Wash with NaHCO3. Dry over MgSO4. Perform flash chromatography (Hexane/EtOAc gradient) to separate the major 1,5-isomer from the 1,3-isomer.

Protocol B: Regioselective Catalytic Synthesis (Recommended)

Use this if: You require high purity for biological assays and wish to avoid chromatography.

  • Preparation: In a 20 mL vial, dissolve 1.0 mmol of alkynyl ketone (ynone) and 1.1 mmol of aryl hydrazine in 5 mL of Ethanol or TFE (2,2,2-Trifluoroethanol).

  • Catalyst: Add 1 mol% AgOTf or 5 mol% CuI.

  • Reaction: Stir at room temperature for 1 hour.

    • Validation: The solution often changes color, and the product may begin to precipitate. TLC will show a single new spot.

  • Workup: Dilute the mixture with 10 mL water.

  • Isolation: Filter the solid precipitate. Wash with cold water/ethanol (1:1). Dry in a vacuum oven.

    • Result: Typically >95% purity by NMR, requiring no further purification.

Conclusion & Decision Matrix

For modern drug development workflows, the Classical Knorr synthesis is increasingly obsolete for the initial discovery phase where speed and purity are paramount. The time lost separating isomers outweighs the low cost of reagents.

  • Choose Classical Knorr when:

    • Synthesizing symmetrical pyrazoles (where regioselectivity is irrelevant).

    • Scaling up to kilogram quantities where catalyst cost becomes the primary driver.

  • Choose Modern Catalytic/Ylide Routes when:

    • Synthesizing complex, unsymmetrical pharmacophores (e.g., Celecoxib analogs).

    • Working with acid-sensitive functional groups.

    • Prioritizing "Green Chemistry" metrics (avoiding chromatography).

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • American Chemical Society. (2024).[3] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Evaluating Metabolic Stability of Pyrazole-Based Drug Candidates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Metabolic Stability of Pyrazole-Based Drug Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Paradox

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil . Its distinct planar geometry and hydrogen-bonding capabilities (acting as both donor and acceptor) allow for high-affinity binding to kinase ATP pockets and GPCRs.

However, this structural advantage introduces a specific metabolic liability. While the aromatic pyrazole ring itself is resistant to oxidation, its nitrogen atoms are prime targets for N-glucuronidation , and its alkyl substituents are highly susceptible to CYP-mediated C-hydroxylation or N-dealkylation .

The Critical Failure Mode: A common pitfall in early-stage discovery is the exclusive reliance on standard NADPH-supplemented microsomes. This method effectively detects oxidative metabolism (CYP) but is blind to glucuronidation (UGT), often leading to false-negative instability data for pyrazoles. This guide compares assay systems to ensure you are not advancing "metabolically silent" liabilities.

Comparative Analysis of Assay Systems

To accurately evaluate pyrazoles, one must choose an assay system that captures the relevant clearance pathways.

System A: Standard Liver Microsomes (RLM/HLM) + NADPH
  • Mechanism: Enriched in Cytochrome P450 (CYP) and FMO enzymes. Requires NADPH regeneration.[1]

  • Pyrazole Suitability: Low to Moderate . It detects N-dealkylation and side-chain oxidation but misses direct N-glucuronidation.

  • Verdict: Use for initial ranking of alkyl-substituted pyrazoles, but never as the sole gatekeeper.

System B: Fortified Liver Microsomes (+ NADPH & UDPGA)
  • Mechanism: Standard microsomes supplemented with Uridine 5'-diphospho-glucuronic acid (UDPGA) and pore-forming agents (e.g., Alamethicin) to activate latent UGTs located in the lumen of the endoplasmic reticulum.

  • Pyrazole Suitability: High . This system captures both oxidative and conjugative clearance, which is critical for pyrazoles with unsubstituted NH-groups or electron-rich centers.

  • Verdict: The most cost-effective compromise for pyrazole screening.

System C: Cryopreserved Hepatocytes[2]
  • Mechanism: Intact cells containing the full complement of Phase I/II enzymes, cytosolic enzymes (Aldehyde Oxidase), and membrane transporters.

  • Pyrazole Suitability: Gold Standard . It accounts for uptake-limited clearance and cytosolic metabolism (e.g., Aldehyde Oxidase attacking the C3/C5 positions of the pyrazole).

  • Verdict: Mandatory for late-lead optimization to confirm in vivo correlation.

Summary Comparison Table
FeatureStandard MicrosomesFortified Microsomes (UDPGA)Cryopreserved Hepatocytes
Primary Enzymes CYPs, FMOsCYPs, FMOs, UGTsAll (CYP, UGT, AO, NAT)
Cofactors Required NADPHNADPH + UDPGA + AlamethicinNone (Endogenous)
Throughput HighMedium-HighMedium
Cost $


Pyrazole Blind Spot N-Glucuronidation Cytosolic Aldehyde OxidaseNone

Visualizing the Metabolic Fate of Pyrazoles[1][3]

The following diagram illustrates the divergent metabolic pathways for a generic pyrazole drug candidate and how different assay systems capture them.

PyrazoleMetabolism cluster_0 Standard Microsomal Assay cluster_1 Hepatocyte / S9 Assay Compound Pyrazole Candidate CYP CYP450 Enzymes (Microsomes + NADPH) Compound->CYP Phase I Oxidation UGT UGT Enzymes (Microsomes + UDPGA) Compound->UGT Phase II Conjugation AO Aldehyde Oxidase (Cytosol/Hepatocytes) Compound->AO Cytosolic Attack Met1 Oxidized Metabolite (C-OH, N-dealkyl) CYP->Met1 Met2 N-Glucuronide Conjugate UGT->Met2 Met3 Oxo-Metabolite (Lactam formation) AO->Met3

Caption: Figure 1. Metabolic divergence of pyrazoles. Standard microsomal assays only capture the Red pathway (CYP). Fortified assays capture Red + Yellow. Hepatocytes capture all three.

Experimental Protocol: UDPGA-Fortified Microsomal Stability

This protocol is designed specifically to detect glucuronidation liabilities in pyrazoles, which standard assays miss.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • UGT Cofactor Mix: 5 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Pore-Forming Agent: Alamethicin (25 µg/mg microsomal protein) – Crucial for allowing UDPGA entry into the microsome lumen.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation (Activation):

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add Alamethicin (50 µg/mL) and incubate on ice for 15 minutes. Why? To permeabilize the membrane for UDPGA.

  • Reaction Mixture Preparation:

    • Add Test Compound (final conc. 1 µM, <0.1% DMSO).

    • Split samples into two groups:

      • Group A (CYP only): Add NADPH system only.

      • Group B (CYP + UGT): Add NADPH system + UDPGA (2 mM final).

  • Incubation:

    • Incubate at 37°C with shaking.

  • Sampling:

    • Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, and 60 minutes.

    • Immediately dispense into 150 µL Ice-cold Quench Solution.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation: The "Microsome-Hepatocyte Disconnect"

When evaluating pyrazoles, compare the Intrinsic Clearance (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) across assays. A significant discrepancy indicates a specific metabolic pathway is driving instability.
Representative Data Table
Compound IDStructure Type

(Microsomes + NADPH)

(Microsomes + NADPH + UDPGA)

(Hepatocytes)
Interpretation
PYR-001 1-Methyl-pyrazole< 10 µL/min/mg< 10 µL/min/mg< 15 µL/min/10⁶ cellsStable. Methyl blocks N-site; ring is resistant.
PYR-002 1-H-pyrazole (Free NH)< 10 µL/min/mg150 µL/min/mg 220 µL/min/10⁶ cells Unstable (UGT-driven). Standard assay gives False Positive for stability.
PYR-003 1-Isopropyl-pyrazole85 µL/min/mg90 µL/min/mg110 µL/min/10⁶ cellsUnstable (CYP-driven). Alkyl chain oxidation dominates.
Self-Validating Logic Check
  • If

    
     (Fortified) >> 
    
    
    
    (Standard), Then the compound is a UGT substrate. Action: Block the N-position or increase steric hindrance.
  • If

    
     (Hepatocytes) >> 
    
    
    
    (Fortified), Then suspect Cytosolic enzymes (Aldehyde Oxidase) or Transporters. Action: Test in S9 fraction (contains cytosol) to confirm AO activity.

Decision Workflow

Use this logic flow to select the correct assay sequence for pyrazole optimization.

AssayWorkflow Start New Pyrazole Candidate StdMicro Standard Microsomal Assay (NADPH Only) Start->StdMicro IsStable Is CL_int < Threshold? StdMicro->IsStable CheckUGT Suspect UGT Liability? (Free NH or polar groups) IsStable->CheckUGT Yes (Stable) Modify Modify Structure: Block Oxidation Sites IsStable->Modify No (Unstable) Fortified Run Fortified Microsomes (+UDPGA +Alamethicin) CheckUGT->Fortified Yes (Free NH) Proceed Proceed to PK Studies CheckUGT->Proceed No (Fully Substituted) Hepatocyte Run Hepatocyte Stability (Gold Standard) Fortified->Hepatocyte Stable ModifyUGT Modify Structure: N-Alkylation / Sterics Fortified->ModifyUGT Unstable Hepatocyte->Modify Unstable (AO/Transporter) Hepatocyte->Proceed Confirmed Stable

Caption: Figure 2. Decision tree for pyrazole stability testing. Note the specific branch for UGT verification.

References

  • BenchChem. (2025).[1] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Thermo Fisher Scientific. (2025). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol. Retrieved from

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry. Retrieved from

  • Zhang, M., et al. (2024).[2][3] The potential impact of CYP and UGT drug-metabolizing enzymes on brain target site drug exposure. Drug Metabolism Reviews. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

As researchers, we often treat catalog intermediates as "standard reagents," but (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine (CAS: 1025063-87-7) presents a dual-hazard profile that requires specific attention.

Structurally, this molecule combines a primary methanamine tail with a pyrazole core . This dictates two distinct biological and chemical risks:

  • The Amine Risk (Corrosivity/Sensitization): Like most low-molecular-weight primary amines, this motif is likely corrosive to mucous membranes and a potent skin sensitizer. It can cause rapid, irreversible eye damage upon contact.

  • The Pyrazole Risk (Bioactivity): Pyrazole scaffolds are "privileged structures" in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., inhibiting ATP binding). Until proven otherwise, you must treat this compound as a potential bioactive agent capable of cellular modulation at low concentrations.

The "Assumption of Risk" Principle: Since specific toxicological data (LD50, mutagenicity) is often sparse for research-grade building blocks, this protocol enforces a Biosafety Level 2 (BSL-2) equivalent chemical handling standard.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the permeation kinetics of aliphatic amines and the potential bioactivity of the pyrazole ring.

PPE CategoryStandard Handling (Solid/Weighing)High-Risk Handling (Solution/Synthesis)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min)High-Modulus Nitrile or Laminate (Silver Shield) Aliphatic amines have high permeation rates. Standard latex is useless.[1] Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient. Amine vapors/dust can bypass side shields, causing lachrymation and corneal hazing.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Primary engineering control. If hood is unavailable (highly discouraged), use a P100/OV respirator.
Body Defense Lab Coat (Poly/Cotton) + Long SleevesTyvek® Sleeves or ApronCotton absorbs amines, keeping them against the skin. Tyvek provides an impermeable barrier for splashes.

PPE Decision Logic (Visualization)

The following decision tree illustrates the logic flow for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 500mg? Solid->Qty_Solid Conc_Liq Concentration > 0.1M? Liquid->Conc_Liq Std_PPE Standard PPE: Double Nitrile + Goggles + Fume Hood Qty_Solid->Std_PPE No Dust_Risk High Dust Risk: Add N95 (if outside hood) + Tyvek Sleeves Qty_Solid->Dust_Risk Yes Splash_Risk High Splash Risk: Add Face Shield + Chem-Resistant Apron Conc_Liq->Splash_Risk Yes Std_Liq Standard Liquid PPE: Double Nitrile + Goggles + Fume Hood Conc_Liq->Std_Liq No

Figure 1: Decision logic for PPE selection. Note that "Standard PPE" assumes all work is performed within a certified chemical fume hood.

Operational Protocols

A. Weighing & Solubilization

The most critical moment for exposure is transferring the dry solid, where static charge can aerosolize the amine salt.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Pyrazoles often carry static charges that cause "jumping" of the powder.

  • Solvent Selection: When creating stock solutions, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react slowly with primary amines to form ammonium salts or carbenes over time. DMSO or Methanol are preferred for stability, though DMSO enhances skin permeability (increasing the toxic hazard).

  • Neutralization Readiness: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood. If a small amount spills, immediate neutralization prevents volatilization.

B. Reaction Monitoring

When reacting this amine (e.g., amide coupling, SNAr):

  • TLC Monitoring: Do not smell the TLC plate. Amines "streak" on silica; use 1% Triethylamine in your eluent to prevent tailing.

  • Quenching: Quench reactions containing this amine with mild aqueous acid (e.g., 1M HCl) to protonate the amine, rendering it water-soluble and non-volatile before rotary evaporation.

Spill Response & Waste Disposal[2][3][4]

Do not treat amine spills like standard organic spills. The high pH and volatility require a specific neutralization workflow.

Spill Management Workflow

Spill_Response Spill Spill Detected Evac Evacuate & Ventilate (If outside hood) Spill->Evac PPE_Check Don PPE: Double Gloves + Goggles Evac->PPE_Check Absorb Absorb: Vermiculite or Sand (NO Paper Towels) PPE_Check->Absorb Neutralize Neutralize: Apply dilute Citric Acid or Sodium Bisulfate Absorb->Neutralize Wait 5 mins Collect Collect: Seal in Bag -> Haz Waste Neutralize->Collect

Figure 2: Spill response protocol. Note the prohibition of paper towels, which can increase surface area for volatilization or react exothermically.

Disposal Specifications
  • Segregation: Dispose of as "Basic Organic Waste" or "Amine Waste."

    • Critical: NEVER mix with "Acid Waste" or "Oxidizing Waste" (e.g., Nitric acid, Peroxides). This can cause immediate exotherms or explosion.

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but prone to breakage.

  • Labeling: Clearly mark the tag with "Contains Pyrazole-Methanamine" and "Corrosive/Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives and Amine Safety. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.